Azido-PEG12-azide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C26H52N6O12 |
|---|---|
Poids moléculaire |
640.7 g/mol |
Nom IUPAC |
1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane |
InChI |
InChI=1S/C26H52N6O12/c27-31-29-1-3-33-5-7-35-9-11-37-13-15-39-17-19-41-21-23-43-25-26-44-24-22-42-20-18-40-16-14-38-12-10-36-8-6-34-4-2-30-32-28/h1-26H2 |
Clé InChI |
ZVBDIRJRLQZIDR-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Azido-PEG12-azide chemical properties
An In-Depth Technical Guide to Azido-PEG12-azide: Properties and Applications
Introduction
This compound is a monodisperse, homobifunctional polyethylene (B3416737) glycol (PEG) linker that serves as a valuable tool in bioconjugation and materials science.[1][2] Its structure consists of a central, hydrophilic 12-unit PEG spacer flanked by two terminal azide (B81097) (N₃) groups. This symmetrical architecture allows for the straightforward crosslinking of molecules that contain corresponding reactive groups. The PEG chain enhances the aqueous solubility and biocompatibility of the resulting conjugates, making this linker particularly suitable for applications in drug delivery, proteomics, and the development of complex biomolecular architectures like PROTACs (Proteolysis Targeting Chimeras).[2][3]
The primary utility of this compound lies in its ability to participate in "click chemistry" reactions, which are known for their high efficiency, specificity, and mild reaction conditions.[4][5][6][7] The terminal azide groups can react with various alkyne-containing molecules to form stable triazole linkages, providing a robust method for covalently connecting two molecular entities.[1][2]
Core Chemical Properties
The fundamental properties of this compound are summarized below. These values are critical for designing experiments, calculating molar equivalents, and ensuring the integrity of the reagent.
| Property | Value | Source |
| Molecular Formula | C₂₆H₅₂N₆O₁₂ | [1][2] |
| Molecular Weight | 640.72 g/mol | [1] |
| CAS Number | 361543-08-0 | [2] |
| Appearance | Solid or viscous liquid | [8] |
| Purity | Typically ≥95% or ≥98% | [2] |
Solubility and Stability
Proper handling and storage are essential for maintaining the reactivity of this compound. The hydrophilic PEG spacer grants it solubility in a range of solvents.
| Parameter | Details | Source |
| Solubility | Soluble in Water, DMSO, DMF, DCM | [2][9] |
| Storage Conditions | Store at -20°C, sealed and protected from moisture and light. | [2][10] |
| Shipping Conditions | Typically shipped at ambient temperature due to short-term stability. | [2][11] |
| Handling | Use anhydrous solvents when preparing stock solutions. Avoid prolonged exposure to moisture.[10] It is recommended to let the reagent come to room temperature before opening the container to prevent condensation.[12][13] |
Reactivity and Applications
The twin azide groups are the key functional components of this compound, enabling its use as a versatile crosslinker via click chemistry.
| Reaction Type | Reacts With | Description |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkynes | A highly efficient and widely used click reaction that forms a stable 1,4-disubstituted triazole ring.[14][15] It requires a copper(I) catalyst, often generated in situ from a copper(II) source (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[16] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Cyclooctynes (e.g., DBCO, BCN) | A copper-free click reaction ideal for biological systems where copper's cytotoxicity is a concern.[14][17][18] The reaction is driven by the ring strain of the cyclooctyne, proceeding rapidly under physiological conditions.[18] |
| Staudinger Ligation | Phosphines (e.g., triarylphosphines) | An alternative bioorthogonal reaction that forms an amide bond between the azide and a functionalized phosphine.[3][5] |
This dual reactivity makes this compound a powerful tool for:
-
Bioconjugation: Linking proteins, peptides, oligonucleotides, or other biomolecules together.[3]
-
Drug Delivery: Creating PEGylated drugs or functionalizing nanoparticles to improve solubility and circulation time.[3][4]
-
PROTAC Synthesis: Acting as a flexible linker to connect a target-binding ligand and an E3 ligase ligand.[2][17]
-
Surface Modification: Attaching biomolecules to surfaces to enhance biocompatibility.[4]
Experimental Protocols
Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general method for crosslinking two alkyne-containing molecules ("Molecule A" and "Molecule B") using this compound. This procedure is adapted from established click chemistry protocols.[16][19]
Materials:
-
This compound
-
Alkyne-functionalized Molecule A
-
Alkyne-functionalized Molecule B
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Solvent (e.g., DMSO, DMF) for dissolving reagents
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) column)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO or water.
-
Prepare stock solutions of Alkyne-Molecule A and Alkyne-Molecule B in a compatible buffer.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA ligand in water.
-
Immediately before use, prepare a fresh 300 mM stock solution of sodium ascorbate in water.
-
-
Catalyst Premix:
-
In a microfuge tube, mix the CuSO₄ and THPTA ligand solutions in a 1:2 to 1:5 molar ratio (e.g., 10 µL of 20 mM CuSO₄ and 20 µL of 100 mM THPTA).
-
Incubate for 5 minutes at room temperature. This solution can be frozen for later use.[16]
-
-
Reaction Assembly:
-
In a new reaction tube, combine Alkyne-Molecule A and Alkyne-Molecule B in your desired molar ratio in the reaction buffer.
-
Add this compound to the mixture. A slight molar excess of the linker (e.g., 1.5 equivalents relative to the limiting alkyne) can be used to drive the reaction.
-
Add the pre-mixed CuSO₄/THPTA solution to the reaction.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A final concentration of 1-5 mM ascorbate is typical.
-
-
Incubation:
-
Purification:
-
Once the reaction is complete, purify the resulting conjugate to remove excess reagents, catalyst, and unreacted molecules.
-
Size-exclusion chromatography (SEC) is a common method for purifying conjugated proteins or other large biomolecules.
-
Safety and Handling
While PEG itself is generally considered biocompatible, azide-containing compounds require careful handling. Organic azides can be energetic and potentially explosive, although the risk is lower with high molecular weight PEGylated compounds compared to small organic azides. Standard laboratory safety practices should always be followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.[21]
-
Handling: Handle in a well-ventilated area. Avoid creating dust or aerosols.[21][22]
-
Disposal: Do not pour azide solutions down the drain, as they can react with lead or copper plumbing to form highly explosive metal azides.[23] Dispose of all waste containing azides according to institutional and local regulations for hazardous waste.[23]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 361543-08-0 | BroadPharm [broadpharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 5. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 6. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 7. labinsights.nl [labinsights.nl]
- 8. 叠氮基-dPEG®12-NHS酯 | Sigma-Aldrich [sigmaaldrich.com]
- 9. Azido-PEG12-acid, 1167575-20-3 | BroadPharm [broadpharm.com]
- 10. Azido-PEG12-NHS ester | CAS:2363756-50-5 | AxisPharm [axispharm.com]
- 11. medkoo.com [medkoo.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. Azido-PEG12-NHS ester | 2363756-50-5 [chemicalbook.com]
- 15. Click Chemistry [organic-chemistry.org]
- 16. broadpharm.com [broadpharm.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Click chemistry - Wikipedia [en.wikipedia.org]
- 19. interchim.fr [interchim.fr]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. targetmol.com [targetmol.com]
- 22. file.medchemexpress.com [file.medchemexpress.com]
- 23. chemistry.unm.edu [chemistry.unm.edu]
An In-depth Technical Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K. B. Sharpless in 2001.[1] This reaction's high efficiency, regioselectivity, and tolerance of a wide range of functional groups have made it a vital tool in drug discovery, materials science, and bioconjugation.[1][2] Unlike the thermal Huisgen 1,3-dipolar cycloaddition, which often requires harsh conditions and results in a mixture of regioisomers, the CuAAC reaction proceeds readily at room temperature to exclusively yield the 1,4-disubstituted 1,2,3-triazole.[1][3] This guide delves into the core principles of the CuAAC reaction, providing detailed mechanistic insights, experimental protocols, and quantitative data for researchers, scientists, and drug development professionals.
Core Mechanism: A Dinuclear Copper Pathway
Initial proposals for the CuAAC reaction mechanism considered a mononuclear copper catalyst. However, substantial experimental and computational evidence, including kinetic studies showing a second-order dependence on copper concentration, now supports a dinuclear copper intermediate as the kinetically favored pathway.[1][3] This dinuclear mechanism better explains the reaction's significant rate acceleration and high fidelity.[1]
The catalytic cycle can be broken down into the following key steps:
-
Formation of the Copper(I) Acetylide: The reaction initiates with the coordination of a Cu(I) species to the alkyne. In the presence of a base, the terminal proton of the alkyne is removed to form a copper acetylide intermediate.[3] The copper catalyst lowers the pKa of the alkyne C-H bond, and under certain conditions, the reaction can proceed without a base.[3]
-
Formation of the Dinuclear Copper Acetylide: The initially formed mononuclear copper acetylide coordinates with a second Cu(I) complex.[4]
-
Coordination of the Azide (B81097): The azide then coordinates to one of the copper atoms in the dinuclear complex, forming a six-membered copper metallacycle.[2][] The second copper atom acts as a stabilizing donor ligand.[2]
-
Cycloaddition and Ring Contraction: An intramolecular C-N bond formation occurs, leading to the formation of a triazolyl-Cu(I) intermediate.[4]
-
Protonolysis and Catalyst Regeneration: The final step involves the protonolysis of the copper-triazole bond, which releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active dinuclear copper catalyst, allowing the cycle to continue.[1]
Quantitative Data on CuAAC Reaction Yields
The yield of the CuAAC reaction is influenced by several factors, including the electronic properties and steric hindrance of the azide and alkyne substrates, the choice of catalyst and ligand, and the reaction conditions.[6]
| Azide Type | Substituent | Alkyne | Catalyst System | Solvent | Yield (%) |
| Alkyl | Benzyl azide | Phenylacetylene | CuSO₄/Sodium Ascorbate (B8700270) | t-BuOH/H₂O | 95 |
| Aryl | 4-Nitrophenyl azide | Phenylacetylene | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | 91 |
| Aryl | 4-Methoxyphenyl azide | Phenylacetylene | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | 85 |
| Sulfonyl | Tosyl azide | Phenylacetylene | CuI | CH₃CN | 88 |
| Acyl | Benzoyl azide | Phenylacetylene | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | 75 |
Note: Yields can vary significantly based on specific reaction conditions and the purity of reagents. The data presented is a representative summary from various sources.
Experimental Protocols
Detailed methodologies for performing CuAAC reactions are provided below. These protocols are intended as a starting point and may require optimization for specific substrates.
Protocol 1: General Procedure for Solution-Phase CuAAC
This protocol is suitable for the synthesis of small-molecule 1,4-disubstituted 1,2,3-triazoles.[7]
Materials:
-
Azide (1.0 equivalent)
-
Terminal alkyne (1.0-1.2 equivalents)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium ascorbate (5-10 mol%)
-
Solvent (e.g., a 1:1 mixture of water and t-butanol)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the azide and alkyne in the chosen solvent.
-
Catalyst Addition: To this solution, add a freshly prepared aqueous solution of sodium ascorbate, followed by an aqueous solution of copper(II) sulfate pentahydrate.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 1-24 hours.[1][7]
-
Workup: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purification: The crude product can be purified by column chromatography if necessary.
Protocol 2: On-Resin CuAAC for Peptide and PNA Conjugation
This protocol is adapted for solid-phase synthesis, allowing for the site-specific modification of peptides and peptide nucleic acids (PNAs).[8]
Materials:
-
Azide-functionalized peptide/PNA on solid support
-
Terminal alkyne (5-10 equivalents)
-
Copper(I) iodide (CuI) (1-2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (5-10 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the azide-functionalized resin in DMF for at least 30 minutes.
-
Reaction Cocktail: In a separate vial, dissolve the terminal alkyne in a minimal amount of DMF.
-
Catalyst Addition: To the reaction vessel containing the resin, add CuI and DIPEA, followed by the alkyne solution.
-
Reaction: Shake the reaction mixture at room temperature for 2-12 hours.
-
Washing: After the reaction is complete, wash the resin thoroughly with DMF, followed by dichloromethane (B109758) (DCM), and methanol.
-
Cleavage: Cleave the modified peptide/PNA from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
References
basics of strain-promoted azide-alkyne cycloaddition
An In-depth Technical Guide to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has become a vital tool in bioorthogonal chemistry, enabling chemical reactions to occur within living systems without interfering with native biological processes.[1] This powerful ligation technique allows for the covalent linking of molecules in complex biological environments, which has transformed fields ranging from chemical biology and drug development to materials science.[1][2]
At its core, SPAAC is a [3+2] cycloaddition between a cyclooctyne (B158145) and an azide (B81097), which forms a stable triazole linkage.[1] The reaction is driven by the high ring strain of the cyclooctyne, which significantly lowers the activation energy.[1] Unlike its predecessor, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), SPAAC proceeds efficiently without the need for a cytotoxic copper catalyst, making it ideal for applications in living cells and whole organisms. The azide and cyclooctyne functional groups are bioorthogonal, meaning they are largely unreactive with biological molecules, ensuring that the ligation is highly specific to the intended targets.
Core Principles and Reaction Mechanism
The fundamental driving force behind SPAAC is the considerable energy released from the ring strain of a cyclooctyne, the smallest of the stable cyclic alkynes. This inherent strain lowers the activation energy for the cycloaddition with an azide, allowing the reaction to proceed at physiological temperature and pH.
The mechanism is a concerted, pericyclic reaction known as a Huisgen 1,3-dipolar cycloaddition. In this process, the azide functions as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to create a stable triazole linkage. This reaction is highly efficient and produces no by-products.
Quantitative Analysis of SPAAC Kinetics
The kinetics of SPAAC reactions are typically second-order, and the reaction rate is highly dependent on the structure of the cyclooctyne. Cyclooctynes with higher ring strain and electron-withdrawing groups tend to react faster. Below is a comparison of second-order rate constants for several widely used cyclooctynes with benzyl (B1604629) azide, a standard reference azide.
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Characteristics |
| DIBO (4-Dibenzocyclooctynol) | Benzyl Azide | ~0.1 - 0.7 | Good balance of reactivity and stability. |
| DBCO (Dibenzocyclooctyne) | Benzyl Azide | ~0.3 - 1.0 | High reactivity, often preferred for rapid labeling. |
| BCN (Bicyclo[6.1.0]nonyne) | Benzyl Azide | ~0.01 - 0.1 | Smaller, more hydrophilic, and stable with good reactivity. |
| BARAC (Biarylazacyclooctynone) | Benzyl Azide | Not specified, but has "exceptional reaction kinetics" | Highly reactive, suitable for in vivo imaging. |
Note: Reaction rates can fluctuate based on the solvent, temperature, and specific derivatives of the reactants used.
For further context, the following table provides a general comparison between the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click reactions.
| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Second-Order Rate Constant | 10² - 10³ M⁻¹s⁻¹ | 10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne) |
| Typical Reaction Time | 30 minutes to a few hours | 1 to 12 hours (can be longer for less reactive alkynes) |
| Biocompatibility | Limited by copper toxicity | Excellent, widely used for in vivo applications |
| Regioselectivity | Exclusively 1,4-disubstituted triazole | Mixture of 1,4 and 1,5-disubstituted triazoles |
| Reagents | Requires copper catalyst, ligand, and reducing agent | No catalyst required, but strained alkynes can be bulky |
(Source: Adapted from BenchChem, 2025)
Experimental Protocols
Protocol 1: General Procedure for Protein Bioconjugation via SPAAC
This protocol outlines a generalized method for labeling an azide-modified protein with a cyclooctyne-containing molecule (e.g., a DBCO-fluorophore).
-
Preparation of Reactants:
-
Dissolve the azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4) to a desired final concentration (e.g., 1-5 mg/mL or 25-50 µM).
-
Prepare a stock solution of the DBCO-functionalized reagent (e.g., DBCO-fluorophore) in an organic solvent like DMSO (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the DBCO reagent stock solution to the protein solution. A 5 to 20-fold molar excess of the DBCO reagent over the protein is typically recommended.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) remains low (typically <10% v/v) to prevent protein denaturation.
-
Gently mix the solution and incubate the reaction. Incubation can be done at room temperature or 37°C for 1 to 12 hours, depending on the reactivity of the specific cyclooctyne and the concentrations of the reactants.
-
-
Purification of the Bioconjugate:
-
Once the reaction is complete, remove the unreacted small molecules and excess reagents.
-
Common purification methods include size-exclusion chromatography (SEC), dialysis, or spin filtration, which separate the larger protein conjugate from the smaller, unreacted components.
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling.
-
Techniques such as SDS-PAGE with fluorescence imaging (if a fluorescent dye was used) and mass spectrometry can be employed to verify the final product.
-
Protocol 2: Determination of Second-Order Rate Constant using UV-Vis Spectrophotometry
This method is suitable for cyclooctynes with a distinct chromophore, such as DBCO, and involves monitoring the decrease in absorbance as the cyclooctyne is consumed.
-
Materials:
-
DBCO derivative (e.g., sulfo-DBCO)
-
Azide of interest (e.g., benzyl azide)
-
Appropriate buffer (e.g., PBS)
-
UV-Vis spectrophotometer and quartz cuvettes
-
-
Procedure:
-
Determine the maximum absorbance wavelength (λ_max) for the DBCO derivative in the chosen buffer.
-
Prepare a solution of the DBCO derivative at a known concentration.
-
Prepare a solution of the azide at a concentration that is in large excess (at least 10-fold) compared to the DBCO derivative to ensure pseudo-first-order reaction conditions.
-
Initiate the reaction by mixing the two solutions in a cuvette.
-
Immediately begin monitoring the absorbance at the λ_max of the DBCO derivative at regular time intervals until the reaction is complete (i.e., the absorbance value stabilizes).
-
-
Data Analysis:
-
Convert the absorbance values to concentration using the Beer-Lambert law (A = εbc).
-
Plot the natural logarithm of the DBCO concentration versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k').
-
Calculate the second-order rate constant (k₂) by dividing the pseudo-first-order rate constant by the initial concentration of the azide in excess (k₂ = k' / [Azide]₀).
-
Applications in Research and Drug Development
The versatility and bioorthogonality of SPAAC have led to its widespread adoption in various research and development areas:
-
Biomolecule Labeling and Imaging: SPAAC is extensively used to label proteins, lipids, nucleic acids, and glycans without disrupting biological processes. This allows for precise molecular tracking and visualization in living cells and tissues.
-
Antibody-Drug Conjugates (ADCs): The reaction is instrumental for the site-specific conjugation of potent cytotoxic drugs to monoclonal antibodies, creating highly targeted cancer therapies.
-
Targeted Drug Delivery: SPAAC enables the creation of sophisticated drug delivery systems. For instance, azide groups can be metabolically introduced into tumor cells, allowing subsequent targeting by drug carriers modified with a cyclooctyne like DBCO or BCN.
-
Materials Science: The formation of stable triazole linkages via SPAAC is employed in the synthesis of novel biomaterials, hydrogels, and for the functionalization of surfaces.
-
Proteomics and Glycomics: The reaction facilitates the enrichment and identification of specific classes of proteins or glycans from complex biological samples.
Conclusion
Strain-Promoted Azide-Alkyne Cycloaddition has firmly established itself as an indispensable tool for researchers, scientists, and drug development professionals. Its key advantages—including its metal-free nature, mild reaction conditions, high efficiency, and exceptional selectivity—have enabled unprecedented control over the modification of molecules in complex biological systems. As new cyclooctynes with even faster kinetics and improved properties continue to be developed, the applications of SPAAC are poised to expand even further, promising new breakthroughs in medicine and materials science.
References
Azido-PEG12-azide in Drug Discovery: A Technical Guide
Introduction
Azido-PEG12-azide is a discrete polyethylene (B3416737) glycol (dPEG®) linker that has become an invaluable tool in modern drug discovery.[1] As a homobifunctional molecule, it features azide (B81097) (N₃) groups at both ends of a 12-unit polyethylene glycol chain.[1][2] This structure imparts several key properties that are highly advantageous for the development of complex biotherapeutics: water solubility, biocompatibility, precise length, and chemical reactivity through "click chemistry".[1][3] This technical guide provides an in-depth overview of the core applications of this compound, focusing on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), complete with quantitative data, detailed experimental protocols, and workflow visualizations.
Core Applications in Drug Discovery
The primary utility of this compound lies in its function as a flexible, hydrophilic spacer to connect two molecular entities. The azide terminals are specifically designed for highly efficient and bioorthogonal "click chemistry" reactions, which allow for the covalent joining of molecular building blocks with high yields and selectivity under mild conditions.
Application in PROTACs (Proteolysis Targeting Chimeras)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding ligand and the E3-ligase ligand is a critical determinant of the PROTAC's efficacy.
The length and flexibility of the PEG linker are paramount for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). A linker that is too short can cause steric hindrance, while an overly long one may not effectively orient the two proteins for ubiquitin transfer. The 12-unit PEG chain of this compound often provides a near-optimal length to span the distance between the two proteins, facilitating efficient degradation.
Data Presentation: Impact of PEG Linker Length on PROTAC Performance
The selection of linker length is a critical optimization step in PROTAC design. The following tables summarize comparative data for PROTACs synthesized with PEG linkers of varying lengths.
Table 1: Degradation Efficiency of a Hypothetical BTK PROTAC with Different Linkers
| Linker Type | DC₅₀ (nM) | Dₘₐₓ (%) |
|---|---|---|
| PEG8 | 15 | 95 |
| 10-unit PEG | 5 | 98 |
| PEG12 | 20 | 90 |
DC₅₀: Concentration for 50% degradation. Dₘₐₓ: Maximum percentage of degradation.
Table 2: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)
| Linker Length (atoms) | Degradation Efficacy | DC₅₀ (nM) | Dₘₐₓ (%) |
|---|---|---|---|
| < 12 | No degradation | - | - |
| 12 - 29 | Submicromolar | - | - |
| 21 | Potent | 3 | 96 |
| 29 | Less Potent | 292 | 76 |
Visualization: PROTAC Mechanism and Synthesis Workflow
The following diagrams illustrate the biological mechanism of PROTACs and the experimental workflow for their synthesis using an this compound linker.
Experimental Protocol: Modular PROTAC Synthesis via Click Chemistry
This protocol describes the final convergent step of coupling an alkyne-functionalized component with an azide-functionalized component using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Reagents and Materials:
-
Component A-Alkyne (e.g., target protein ligand with a terminal alkyne, 1.0 eq)
-
Component B-PEG12-Azide (e.g., E3 ligase ligand pre-conjugated to this compound, 1.0 eq)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (B8700270) (0.2 eq)
-
Solvent: tert-Butanol/Water (1:1) or DMF
-
Preparative HPLC for purification
Procedure:
-
Reaction Setup: Dissolve Component A-Alkyne and Component B-PEG12-Azide in the chosen solvent system in a reaction vessel.
-
Reagent Preparation: In a separate vial, prepare a fresh stock solution of sodium ascorbate in water. In another vial, prepare a stock solution of CuSO₄·5H₂O in water.
-
Initiation of Reaction: Add the sodium ascorbate solution to the reaction mixture, followed immediately by the CuSO₄·5H₂O solution to generate the catalytic Cu(I) species in situ.
-
Incubation: Stir the reaction at room temperature for 12-24 hours. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Cu(I) catalyst.
-
Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the triazole-linked product.
-
Work-up and Purification: Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the final PROTAC molecule by preparative HPLC.
Application in Antibody-Drug Conjugates (ADCs)
ADCs are targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker is crucial for the ADC's stability in circulation and its ability to release the payload at the target site.
Hydrophobic payloads can cause ADCs to aggregate, leading to rapid clearance and reduced efficacy. The hydrophilic PEG12 chain of this compound improves the overall solubility of the ADC, allowing for higher drug-to-antibody ratios (DAR) without compromising physicochemical properties.
Data Presentation: Effect of PEG Linkers on ADC Properties
PEGylation can significantly alter the pharmacokinetic and pharmacodynamic properties of ADCs.
Table 3: Impact of PEGylation on a Miniaturized ADC (Affibody-Drug Conjugate)
| Conjugate | Half-Life Extension (vs. No PEG) | In Vitro Cytotoxicity Reduction (vs. No PEG) |
|---|---|---|
| ZHER2-PEG4K-MMAE (HP4KM) | 2.5-fold | 4.5-fold |
| ZHER2-PEG10K-MMAE (HP10KM)| 11.2-fold | 22-fold |
This data, while using longer PEG chains, illustrates the general principle of trade-offs between extended half-life and reduced immediate cytotoxicity that must be considered when incorporating PEG linkers.
Visualization: ADC Synthesis Workflow
The diagram below outlines a common strategy for synthesizing a site-specific ADC using an azide-functionalized linker and click chemistry.
Experimental Protocol: ADC Conjugation via CuAAC Click Chemistry
This protocol provides a general method for conjugating an azide-functionalized antibody with an alkyne-modified payload.
Materials and Reagents:
-
Azide-functionalized antibody (prepared by reacting the antibody with a linker like Azido-PEG12-NHS ester) in PBS, pH 7.4
-
Alkyne-modified cytotoxic payload (dissolved in DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper ligand, e.g., THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Size-Exclusion Chromatography (SEC) column for purification
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the azide-functionalized antibody solution with the desired molar excess of the alkyne-payload solution (typically 5-10 fold molar excess). The final DMSO concentration should be kept low (<10%) to avoid antibody denaturation.
-
Catalyst Preparation: In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio and let it stand for 2-3 minutes.
-
Click Reaction: Add the CuSO₄/THPTA mixture to the antibody/payload solution. The final copper concentration is typically between 0.05 and 0.25 mM.
-
Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubation: Gently mix and incubate the reaction at room temperature for 1-4 hours, protected from light.
-
Purification: Purify the resulting ADC using an SEC column to remove excess payload, copper catalyst, and other small molecules. Collect the fractions corresponding to the high-molecular-weight ADC peak.
-
Characterization: Analyze the final ADC to determine the average drug-to-antibody ratio (DAR), purity, and aggregation levels using techniques like Hydrophobic Interaction Chromatography (HIC), SEC, and Mass Spectrometry.
Conclusion
This compound is a versatile and powerful linker for drug discovery, enabling the synthesis of advanced therapeutics like PROTACs and ADCs. Its defined length, hydrophilicity, and bioorthogonal azide handles allow researchers to rationally design complex molecules with improved physicochemical and pharmacological properties. The use of click chemistry provides a reliable and efficient method for conjugation, accelerating the development of novel targeted therapies. By carefully considering the interplay between the PEG12 linker and the properties of the final conjugate, researchers can optimize drug candidates for enhanced efficacy and safety.
References
Methodological & Application
Application Notes and Protocols for Protein Bioconjugation using Azido-PEG12-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent crosslinking of proteins is a powerful technique for elucidating protein-protein interactions, creating novel therapeutic modalities, and developing advanced biomaterials. Azido-PEG12-azide is a homobifunctional, water-soluble, and monodisperse polyethylene (B3416737) glycol (PEG) linker that enables the covalent conjugation of two molecules through "click chemistry."[1][2] The two terminal azide (B81097) groups can react with alkyne- or cyclooctyne-modified proteins to form stable triazole linkages. The PEG12 spacer arm enhances the solubility of the conjugate and provides spatial separation between the linked molecules.[3][4]
This document provides detailed protocols for the bioconjugation of proteins using this compound via two common click chemistry methods: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Principle of the Method
The bioconjugation strategy involves a two-step process:
-
Functionalization of Proteins: The proteins of interest are independently functionalized with a reactive group for click chemistry. For this protocol, we will describe the modification of proteins with alkyne groups for CuAAC and with dibenzocyclooctyne (DBCO) groups for SPAAC.
-
Crosslinking with this compound: The functionalized proteins are then reacted with the bifunctional this compound linker, which bridges the two proteins through click chemistry.
Data Presentation
The following tables summarize representative quantitative data for typical protein bioconjugation experiments using this compound. The actual results may vary depending on the specific proteins and reaction conditions.
Table 1: Quantitative Parameters for Protein Functionalization
| Parameter | Protein A (Alkyne-modified) | Protein B (DBCO-modified) |
| Protein Concentration | 1-10 mg/mL | 1-10 mg/mL |
| Molar Excess of Functionalization Reagent | 10-20 fold | 10-20 fold |
| Reaction Time | 1-2 hours | 1-2 hours |
| Degree of Labeling (Groups/Protein) | 1-3 | 1-3 |
| Yield of Functionalized Protein | > 90% | > 90% |
Table 2: Quantitative Parameters for Protein Crosslinking with this compound
| Parameter | CuAAC Crosslinking | SPAAC Crosslinking |
| Molar Ratio (Protein:Linker) | 2:1 | 2:1 |
| Reaction Time | 1-4 hours | 4-12 hours |
| Crosslinking Efficiency | 70-90% | 80-95% |
| Yield of Crosslinked Dimer | 50-70% | 60-80% |
Table 3: Characterization of Crosslinked Protein Dimer
| Characterization Technique | Expected Result |
| SDS-PAGE | Appearance of a new band at approximately double the molecular weight of the monomeric protein. |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | A mass peak corresponding to the sum of the molecular weights of the two proteins plus the molecular weight of the this compound linker (640.7 Da). |
| Size Exclusion Chromatography (SEC) | A shift in the elution profile towards a higher molecular weight, indicating the formation of a larger complex. |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Crosslinking
This protocol is suitable for in vitro bioconjugation where the potential toxicity of the copper catalyst is not a concern.[5]
Materials:
-
Alkyne-functionalized Protein A (prepared separately)
-
Alkyne-functionalized Protein B (prepared separately)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Phosphate-buffered saline (PBS), pH 7.4 (amine-free)
-
Dimethylsulfoxide (DMSO)
-
Desalting columns or dialysis equipment
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 50 mM stock solution of Sodium Ascorbate in water (prepare fresh).
-
Prepare a 10 mM stock solution of THPTA in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine Alkyne-Protein A and Alkyne-Protein B in PBS to a final concentration of 1-5 mg/mL each.
-
Add the this compound stock solution to the protein mixture to achieve a 0.5-fold molar equivalent to the total protein concentration (for a 2:1 protein to linker ratio).
-
Gently mix the solution.
-
-
Catalyst Addition:
-
Add the THPTA ligand to the reaction mixture to a final concentration of 0.1 mM.
-
Add CuSO4 to a final concentration of 1 mM.
-
Add freshly prepared Sodium Ascorbate to a final concentration of 1 mM to reduce Cu(II) to Cu(I).
-
Gently vortex the reaction mixture.
-
-
Incubation:
-
Incubate the reaction for 1-4 hours at room temperature.
-
-
Purification:
-
Remove the copper catalyst, excess reagents, and unreacted proteins by size exclusion chromatography (SEC) or dialysis against PBS.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Crosslinking
This copper-free method is ideal for applications where the presence of a metal catalyst is undesirable, such as in live-cell experiments or with metal-sensitive proteins.
Materials:
-
DBCO-functionalized Protein A (prepared separately)
-
DBCO-functionalized Protein B (prepared separately)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4 (azide-free)
-
Dimethylsulfoxide (DMSO)
-
Desalting columns or dialysis equipment
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine DBCO-Protein A and DBCO-Protein B in azide-free PBS to a final concentration of 1-5 mg/mL each.
-
Add the this compound stock solution to the protein mixture to achieve a 0.5-fold molar equivalent to the total protein concentration.
-
-
Incubation:
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. Reaction times may need to be optimized depending on the specific proteins and their reactivity.
-
-
Purification:
-
Purify the crosslinked protein dimer from unreacted components using size exclusion chromatography (SEC) or dialysis.
-
Visualization of Workflows
Caption: Experimental workflow for CuAAC protein crosslinking.
Caption: Experimental workflow for SPAAC protein crosslinking.
Caption: Logical relationship of the bioconjugation process.
References
- 1. This compound, 361543-08-0 | BroadPharm [broadpharm.com]
- 2. Mass-Spectrometry-Based Identification of Cross-Links in Proteins Exposed to Photo-Oxidation and Peroxyl Radicals Using 18O Labeling and Optimized Tandem Mass Spectrometry Fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Azido-PEG12-acid, 1167575-20-3 | BroadPharm [broadpharm.com]
- 5. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Step-by-Step Guide to Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-PEG12-azide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a set of reactions known for their high efficiency, reliability, and biocompatibility.[1][2][3] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne.[1][4] Azido-PEG12-azide is a homobifunctional polyethylene (B3416737) glycol (PEG) linker containing two terminal azide groups. This structure allows for the covalent conjugation of two alkyne-containing molecules, making it an invaluable tool in drug development, bioconjugation, and materials science. Applications include the synthesis of Antibody-Drug Conjugates (ADCs), PROTACs, and the surface modification of nanoparticles. PEGylation, the process of attaching PEG chains, can enhance the solubility, stability, and pharmacokinetic properties of biomolecules.
Reaction Principle
The CuAAC reaction using this compound involves the simultaneous or sequential conjugation of two molecules functionalized with terminal alkynes. The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent, most commonly sodium ascorbate (B8700270). To enhance reaction efficiency and protect sensitive biomolecules from potential oxidative damage, a copper-chelating ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is often employed. The reaction is highly specific and proceeds under mild, often aqueous, conditions, making it suitable for complex biological molecules.
Caption: General reaction scheme for CuAAC using this compound.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for a CuAAC reaction with this compound. Yields are generally high, often achieving near-quantitative conversion.
| Parameter | Recommended Value | Notes |
| Molar Ratios | ||
| This compound : Alkyne | 1 : 2.2 to 1 : 3 | A slight excess of the alkyne-molecule ensures complete consumption of the bifunctional linker. |
| CuSO₄ : THPTA Ligand | 1 : 2 to 1 : 5 | A 5-fold excess of ligand is common to protect biomolecules and stabilize the Cu(I) catalyst. |
| CuSO₄ : Sodium Ascorbate | 1 : 5 to 1 : 10 | Excess reducing agent maintains the copper in its active Cu(I) state. |
| Concentrations | ||
| Reactant Concentration | 10 µM - 10 mM | Reactions are generally fast at concentrations above 10 µM. |
| Copper Catalyst | 50 µM - 250 µM | Final concentration in the reaction mixture. |
| Reaction Conditions | ||
| Temperature | Room Temperature (20-25°C) | The reaction is efficient at room temperature; elevated temperatures are generally not needed. |
| Reaction Time | 1 - 4 hours | Reaction progress can be monitored. For complex biomolecules, longer times may be needed. |
| Solvent System | Aqueous buffers (PBS), DMSO, DMF, tBuOH/H₂O | Co-solvents like DMSO or DMF can be used (up to 10%) to dissolve hydrophobic substrates. |
| Expected Outcome | ||
| Yield | >90% | CuAAC reactions are known for high to near-quantitative yields. |
| Purity | High | The reaction is highly specific, leading to minimal byproduct formation. |
Detailed Experimental Protocol
This protocol describes a general procedure for conjugating two equivalents of an alkyne-containing molecule to this compound.
-
This compound
-
Alkyne-functionalized molecule(s) of interest
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium L-Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvents: Deionized water, Dimethyl sulfoxide (B87167) (DMSO), Phosphate-Buffered Saline (PBS, pH 7.4)
-
Purification supplies: EDTA, Size-Exclusion Chromatography (SEC) column or dialysis tubing, depending on the product's nature.
-
This compound (10 mM): Dissolve the appropriate amount of this compound in DMSO or deionized water.
-
Alkyne-Molecule (25 mM): Dissolve the alkyne-containing substrate in DMSO or an appropriate buffer.
-
Copper(II) Sulfate (20 mM): Dissolve CuSO₄·5H₂O in deionized water.
-
THPTA Ligand (100 mM): Dissolve THPTA in deionized water.
-
Sodium Ascorbate (100 mM): Prepare this solution fresh just before use by dissolving sodium ascorbate in deionized water. Keep it protected from light.
The following procedure is for a final reaction volume of 1 mL.
-
Prepare Reactant Mixture: In a microcentrifuge tube, combine:
-
100 µL of 10 mM this compound (1 µmol, 1 equivalent).
-
88 µL of 25 mM Alkyne-Molecule (2.2 µmol, 2.2 equivalents).
-
Add buffer (e.g., PBS) or deionized water to bring the volume to approximately 950 µL. Mix gently.
-
-
Prepare Catalyst Premix: In a separate tube, prepare the copper/ligand complex. This step is crucial to prevent precipitation and protect biomolecules.
-
Combine 12.5 µL of 20 mM CuSO₄ (0.25 µmol) and 12.5 µL of 100 mM THPTA (1.25 µmol).
-
Mix and let it stand for 2-3 minutes.
-
-
Add Catalyst: Add the 25 µL of the copper/ligand premix to the reactant mixture from Step 1.
-
Initiate the Reaction: Add 25 µL of freshly prepared 100 mM sodium ascorbate solution to the main reaction tube. The final volume is now ~1 mL.
-
Incubate: Close the tube to minimize oxygen exposure. Incubate the reaction at room temperature for 1-4 hours. Gentle mixing on a rotator or shaker is recommended.
The reaction progress can be monitored by techniques such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting materials and the appearance of the desired product.
The primary goal of the work-up is to remove the copper catalyst, which can be toxic to cells and interfere with downstream applications.
-
Copper Removal (Chelation):
-
Add an aqueous solution of a chelating agent like EDTA (to a final concentration of 10-50 mM) to the reaction mixture to sequester the copper ions.
-
-
Product Purification: The choice of purification method depends on the size and properties of the final conjugate.
-
For large molecules (proteins, polymers): Use Size-Exclusion Chromatography (SEC) or dialysis against a suitable buffer to separate the conjugate from excess reagents, catalyst, and ligand.
-
For small molecules: Use standard column chromatography on silica (B1680970) gel or reverse-phase HPLC. Alternatively, an extraction can be performed. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with an aqueous EDTA solution several times until the aqueous layer is colorless.
-
Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol.
Caption: Experimental workflow for CuAAC conjugation with this compound.
References
Application Notes and Protocols for PROTAC Synthesis using Azido-PEG12-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability.[4][5]
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility, improve cell permeability, and offer precise control over the distance and spatial orientation between the two ligands.[1][5][6] Azido-PEG12-azide is a bifunctional, monodisperse PEG linker that serves as a versatile building block for PROTAC synthesis.[7][8] Its terminal azide (B81097) groups enable highly efficient and specific conjugation to alkyne-functionalized ligands via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".[9][][11] This approach allows for the modular and rapid assembly of PROTAC libraries for screening and optimization.[12][13]
These application notes provide detailed protocols for the synthesis and evaluation of PROTACs utilizing an this compound linker.
Data Presentation
Table 1: Representative Physicochemical Properties of a PROTAC Synthesized with an this compound Linker.
| Property | Value |
| Molecular Weight (Da) | 950 - 1200 |
| Aqueous Solubility (µM) | 50 - 200 |
| logP | 2.5 - 4.0 |
| Polar Surface Area (Ų) | 180 - 250 |
Table 2: Representative in vitro Performance Data for a PROTAC Utilizing an this compound Linker.
| Parameter | Value |
| Target Protein Binding Affinity (Kd, nM) | 1 - 50 |
| E3 Ligase Binding Affinity (Kd, nM) | 10 - 200 |
| Ternary Complex Formation (KD, nM) | 5 - 100 |
| DC50 (nM) | 1 - 50 |
| Dmax (%) | > 90 |
Note: The data presented in these tables are representative and will vary depending on the specific POI ligand and E3 ligase ligand used.
Experimental Protocols
Protocol 1: Synthesis of an Alkyne-Functionalized Ligand (POI or E3 Ligase)
This protocol describes the functionalization of a ligand containing a suitable reactive handle (e.g., a primary amine or carboxylic acid) with a small alkyne-containing moiety.
Materials:
-
POI or E3 Ligase Ligand with a free amine or carboxylic acid
-
Propargylamine (B41283) (for carboxylic acid functionalization) or 4-pentynoic acid (for amine functionalization)
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) and HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous solvents: DMF (Dimethylformamide), DCM (Dichloromethane)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
For ligands with a carboxylic acid: a. Dissolve the ligand (1.0 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature. c. Add propargylamine (1.5 eq) and stir the reaction mixture overnight at room temperature.
-
For ligands with a primary amine: a. Dissolve the ligand (1.0 eq) and 4-pentynoic acid (1.2 eq) in anhydrous DMF. b. Add EDC (1.5 eq), HOBt (1.2 eq), and DIPEA (2.0 eq). c. Stir the reaction mixture overnight at room temperature.
-
Work-up and Purification: a. Monitor the reaction progress by LC-MS. b. Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution (3x) and brine (1x). c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by silica gel column chromatography to obtain the alkyne-functionalized ligand.
Protocol 2: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the conjugation of two alkyne-functionalized ligands to the this compound linker.
Materials:
-
Alkyne-functionalized POI ligand (1.0 eq)
-
Alkyne-functionalized E3 ligase ligand (1.0 eq)
-
This compound (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (B8700270) (0.2 eq)
-
Solvent: DMF/H₂O mixture (e.g., 4:1)
-
Preparative HPLC system
Procedure:
-
Dissolve the alkyne-functionalized POI ligand, alkyne-functionalized E3 ligase ligand, and this compound in the DMF/H₂O solvent mixture.
-
In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate and sodium ascorbate in water.
-
Add the copper sulfate/sodium ascorbate solution to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and filter if a precipitate forms.
-
Purify the final PROTAC using preparative HPLC.
-
Lyophilize the pure fractions to obtain the final product.
Mandatory Visualization
Caption: Workflow for PROTAC synthesis using this compound.
Caption: Mechanism of action of a PROTAC.
References
- 1. precisepeg.com [precisepeg.com]
- 2. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound, 361543-08-0 | BroadPharm [broadpharm.com]
- 9. medchemexpress.com [medchemexpress.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]
- 13. tandfonline.com [tandfonline.com]
Application Notes and Protocols for PEGylating Peptides with Azido-PEG12-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules, is a widely adopted strategy in drug development to enhance the therapeutic properties of peptides and proteins. This modification can improve a biomolecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to reduced renal clearance, prolonged circulation half-life, enhanced stability against proteolytic degradation, and decreased immunogenicity.
Azido-PEG12-azide is a homo-bifunctional, monodisperse PEG linker that enables the conjugation of two molecules through its terminal azide (B81097) groups. This application note provides detailed protocols for the PEGylation of peptides using this compound to form peptide-PEG-peptide conjugates. The primary chemical strategy employed is the highly efficient and bioorthogonal azide-alkyne cycloaddition, commonly known as "click chemistry". This reaction forms a stable triazole linkage under mild conditions.
Two main approaches for azide-alkyne click chemistry are detailed: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The choice between these methods will depend on the sensitivity of the peptide to copper ions.
Principle of the Method
The conjugation of a peptide to the homo-bifunctional this compound linker requires the peptide to possess a reactive alkyne group. This is typically achieved by incorporating a non-natural amino acid containing an alkyne moiety (e.g., propargylglycine) into the peptide sequence during solid-phase peptide synthesis (SPPS).
The overall workflow involves two key stages:
-
Synthesis of an Alkyne-Modified Peptide: Incorporation of an alkyne-containing amino acid into the desired peptide sequence.
-
Peptide-PEG-Peptide Conjugation: Reaction of the alkyne-modified peptide with this compound via either CuAAC or SPAAC to form the dimeric conjugate.
The reaction proceeds in a stepwise manner, with the initial formation of a mono-PEGylated peptide intermediate, followed by the reaction of the second azide group with another alkyne-modified peptide to yield the final peptide-PEG-peptide conjugate. Careful control of the stoichiometry between the alkyne-peptide and the this compound linker is crucial for maximizing the yield of the desired dimeric product.
Experimental Protocols
Protocol 1: Synthesis of Alkyne-Modified Peptide
This protocol describes the incorporation of an alkyne-containing amino acid, L-Propargylglycine (Pra), into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-L-Propargylglycine (Fmoc-Pra-OH)
-
Rink Amide resin
-
Other Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the first Fmoc-amino acid (3 equivalents relative to resin loading) in DMF.
-
Add HBTU (2.9 equivalents), HOBt (3 equivalents), and DIPEA (6 equivalents).
-
Add the activation mixture to the deprotected resin and shake for 2 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence. For the incorporation of the alkyne group, use Fmoc-Pra-OH in the corresponding coupling step.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water/DTT (e.g., 95:2.5:2.5:1 v/v/v/w).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the wash.
-
Dry the crude peptide pellet under vacuum.
-
Purify the alkyne-modified peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.
Protocol 2: Peptide-PEG-Peptide Conjugation via CuAAC
This protocol describes the copper-catalyzed reaction between the alkyne-modified peptide and this compound.
Materials:
-
Alkyne-modified peptide
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Degassed reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
DMSO (if needed for solubility)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-modified peptide in the reaction buffer.
-
Prepare a stock solution of this compound in the reaction buffer or DMSO.
-
Prepare fresh stock solutions of CuSO₄, sodium ascorbate, and THPTA ligand in degassed water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified peptide and this compound. The stoichiometry is critical and needs to be optimized. A starting point is a 2.2:1 molar ratio of alkyne-peptide to this compound to favor the formation of the dimeric product.
-
Add the THPTA ligand to the reaction mixture. A typical final concentration is 1-5 mM.
-
Add CuSO₄ to the reaction mixture. A typical final concentration is 0.1-1 mM.
-
Initiate the reaction by adding sodium ascorbate. A typical final concentration is 1-5 mM.
-
-
Reaction Incubation:
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by RP-HPLC or LC-MS.
-
-
Reaction Quenching (Optional): The reaction can be quenched by adding a chelating agent like EDTA to remove the copper catalyst.
-
Purification: Purify the peptide-PEG-peptide conjugate from unreacted starting materials and the mono-PEGylated intermediate using size-exclusion chromatography (SEC) or RP-HPLC.
-
Characterization: Confirm the identity and purity of the final conjugate by SDS-PAGE, LC-MS, and analytical RP-HPLC.
Protocol 3: Peptide-PEG-Peptide Conjugation via SPAAC (Copper-Free)
This protocol is an alternative for copper-sensitive peptides. It requires the peptide to be modified with a strained alkyne, such as a cyclooctyne (B158145) derivative (e.g., DBCO or BCN).
Materials:
-
Strained alkyne-modified peptide (e.g., Peptide-DBCO)
-
This compound
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
DMSO (if needed for solubility)
Procedure:
-
Reagent Preparation:
-
Dissolve the strained alkyne-modified peptide in the reaction buffer.
-
Dissolve the this compound in the reaction buffer or DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the strained alkyne-modified peptide and this compound. As with CuAAC, the stoichiometry should be optimized, starting with a 2.2:1 molar ratio of peptide to PEG linker.
-
-
Reaction Incubation:
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature. SPAAC reactions can be slower than CuAAC, so incubation times may range from 4 to 24 hours. Monitor the reaction progress by RP-HPLC or LC-MS.
-
-
Purification: Purify the peptide-PEG-peptide conjugate using SEC or RP-HPLC.
-
Characterization: Confirm the identity and purity of the final conjugate by SDS-PAGE, LC-MS, and analytical RP-HPLC.
Data Presentation
Quantitative data from the PEGylation process should be systematically recorded to allow for optimization and reproducibility.
Table 1: Reagent Stoichiometry and Reaction Conditions
| Parameter | Value |
|---|---|
| Alkyne-Peptide Concentration | [Specify] |
| This compound Concentration | [Specify] |
| Molar Ratio (Peptide:PEG) | [Specify, e.g., 2.2:1] |
| Copper(II) Sulfate Concentration | [Specify, for CuAAC] |
| Sodium Ascorbate Concentration | [Specify, for CuAAC] |
| THPTA Ligand Concentration | [Specify, for CuAAC] |
| Reaction Buffer | [Specify, e.g., PBS, pH 7.4] |
| Reaction Temperature | [Specify, e.g., Room Temp] |
| Reaction Time | [Specify] |
Table 2: Characterization of PEGylated Products
| Species | Retention Time (RP-HPLC) | Expected Mass (Da) | Observed Mass (Da) | Purity (%) | Yield (%) |
|---|---|---|---|---|---|
| Alkyne-Peptide | [Specify] | [Specify] | [Specify] | >95% | N/A |
| Mono-PEGylated Peptide | [Specify] | [Specify] | [Specify] | [Specify] | [Specify] |
| Peptide-PEG-Peptide | [Specify] | [Specify] | [Specify] | [Specify] | [Specify] |
Visualizations
Application Notes and Protocols for Azido-PEG12-azide Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Azido-PEG12-azide in bioconjugation reactions to achieve optimal yields. The primary applications of this bifunctional linker involve Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), enabling the efficient ligation of molecules for various applications, including the development of Antibody-Drug Conjugates (ADCs) and PROTACs.
Introduction to this compound
This compound is a homobifunctional polyethylene (B3416737) glycol (PEG) linker containing two terminal azide (B81097) groups. The PEG spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugates. This reagent is a versatile tool in "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecular entities. The terminal azide groups can react with alkyne-functionalized molecules through either copper-catalyzed or strain-promoted cycloaddition reactions to form stable triazole linkages.
Reaction Principles
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective method for forming a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne. The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., copper(II) sulfate, CuSO₄) and a reducing agent (e.g., sodium ascorbate).[1][2] To enhance the reaction rate and prevent oxidative damage to sensitive biomolecules, a copper(I)-stabilizing ligand, such as tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), is often employed.[2][3]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a bioorthogonal reaction that does not require a metal catalyst, making it particularly suitable for applications in living systems where the toxicity of copper is a concern.[4] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which readily reacts with an azide to form a stable triazole ring due to the release of ring strain.
Quantitative Data Summary for Optimal Yields
The following tables summarize key quantitative parameters for achieving high yields in CuAAC and SPAAC reactions involving PEG linkers. Note that optimal conditions can be substrate-dependent and may require further optimization.
Table 1: Recommended Reagent Concentrations and Ratios for CuAAC
| Reagent/Parameter | Recommended Range | Purpose |
| Alkyne-modified Biomolecule | 1 equivalent (Limiting Reagent) | Substrate to be conjugated. |
| This compound | 1.1 - 3 equivalents | A slight excess can drive the reaction to completion. |
| Copper(II) Sulfate (CuSO₄) | 50 - 250 µM (0.01 - 0.1 equivalents) | Precursor for the Cu(I) catalyst. |
| Sodium Ascorbate (B8700270) | 5 - 10 times the concentration of copper | Reducing agent to generate and maintain Cu(I). |
| Ligand (e.g., THPTA, TBTA) | 1:5 molar ratio of copper to ligand | Stabilizes the Cu(I) catalyst and accelerates the reaction. |
Table 2: Comparative Yields and Conditions from Literature
| Reaction Type | Substrates | Solvent/Conditions | Yield | Reference |
| CuAAC | PEG-alkyne and coumarin-azide | Supercritical CO₂, 130 bar, 35°C, 24h | 82.32% | |
| CuAAC | PEG-alkyne and coumarin-azide | Supercritical CO₂, 130 bar, 35°C, 48h | 87.14% | |
| CuAAC | Azide and alkyne functionalized peptides | DMF, Copper wire, 50°C, 5h | >95% |
Experimental Protocols
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-modified biomolecule to this compound.
Materials:
-
Alkyne-modified biomolecule
-
This compound
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA ligand stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Solvent for dissolving hydrophobic molecules (e.g., DMSO or DMF)
-
Purification system (e.g., dialysis, size-exclusion chromatography)
Procedure:
-
Preparation of Reactants:
-
Dissolve the alkyne-modified biomolecule and this compound in the reaction buffer. A common starting point is a 1:3 molar ratio of biomolecule to the azide linker.
-
-
Preparation of Catalyst Complex:
-
In a separate tube, prepare the copper/ligand complex. For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA. Let this mixture stand for a few minutes. A 1:5 molar ratio of copper to ligand is often used.
-
-
Reaction Initiation:
-
Add the copper/ligand complex to the biomolecule/azide mixture. The final concentration of copper is typically in the range of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS for small molecules, SDS-PAGE for proteins).
-
-
Purification:
-
Remove excess reagents and byproducts by dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC. SEC is effective in removing unreacted PEG and other low molecular weight by-products.
-
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the conjugation of a strained-alkyne (e.g., DBCO)-modified molecule to this compound.
Materials:
-
DBCO-functionalized molecule
-
This compound
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Solvent for dissolving hydrophobic molecules (e.g., DMSO)
-
Purification system (e.g., dialysis, size-exclusion chromatography)
Procedure:
-
Preparation of Reactants:
-
Dissolve the DBCO-functionalized molecule and this compound in the reaction buffer. An excess of the azide linker may be used to drive the reaction to completion.
-
-
Reaction Initiation and Incubation:
-
Combine the reactants in a reaction vessel.
-
Incubate the mixture at room temperature. Reaction times can vary from 1 to 12 hours depending on the reactivity of the specific cyclooctyne. The reaction can also be performed overnight at 4°C.
-
-
Purification:
-
Purify the conjugate using appropriate chromatography techniques such as SEC to remove unreacted starting materials.
-
Visualizations
Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: General experimental workflow for a CuAAC reaction.
References
Application Notes and Protocols for Functionalizing Nanoparticles with Azido-PEG12-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of nanoparticles is a critical step in the development of advanced nanomaterials for a wide range of biomedical applications, including targeted drug delivery, in vivo imaging, and diagnostics. Azido-PEG12-azide is a homobifunctional, monodisperse polyethylene (B3416737) glycol (PEG) linker containing two terminal azide (B81097) (-N3) groups. The PEG component imparts hydrophilicity and stealth properties to the nanoparticles, which can enhance their colloidal stability, reduce non-specific protein adsorption (opsonization), and prolong their circulation half-life in biological systems.[1][2] The terminal azide groups are versatile chemical handles for covalent attachment to nanoparticle surfaces and for subsequent bioconjugation reactions via "click chemistry."[1][3][4]
This document provides detailed protocols for the functionalization of nanoparticles with this compound and subsequent conjugation with alkyne-modified molecules. It also includes representative data and visualizations to guide researchers in this process. The primary methods for post-functionalization described here are the highly efficient and biocompatible copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[3][5][6]
Key Features and Applications
-
Enhanced Biocompatibility and Stability: The PEG spacer minimizes nanoparticle aggregation and reduces recognition by the immune system.[1]
-
Versatile Bioconjugation: The dual azide groups allow for the attachment of a wide array of biomolecules, such as peptides, antibodies, and small molecule drugs, that have been modified with an alkyne group.[3][4]
-
"Click Chemistry" Hub: Serves as a platform for highly specific and efficient conjugation reactions, enabling the creation of multifunctional nanoparticles.[3][4][5]
-
Applications in:
Experimental Protocols
Protocol 1: Functionalization of Gold Nanoparticles (AuNPs) with this compound via Ligand Exchange
This protocol describes the surface modification of citrate-capped gold nanoparticles with a thiol-terminated this compound linker through ligand exchange.
Materials:
-
Citrate-capped gold nanoparticle solution
-
HS-PEG12-Azide (thiolated this compound)
-
Deionized (DI) water
-
Centrifuge capable of pelleting nanoparticles
Procedure:
-
Preparation of HS-PEG12-Azide Solution: Prepare a stock solution of HS-PEG12-Azide in ethanol at a concentration of 1 mg/mL.
-
Ligand Exchange Reaction:
-
To a stirred aqueous solution of citrate-capped AuNPs, add the HS-PEG12-Azide solution dropwise. A molar ratio of approximately 10,000 PEG molecules per nanoparticle is a recommended starting point.[1]
-
Allow the mixture to stir at room temperature for 12-24 hours to ensure complete ligand exchange. The thiol group will displace the citrate (B86180) on the gold surface, forming a stable Au-S bond.[8]
-
-
Purification of Azido-PEGylated AuNPs:
-
Centrifuge the reaction mixture to pellet the functionalized AuNPs. The required speed and time will depend on the nanoparticle size (e.g., for 20 nm AuNPs, 12,000 x g for 20 minutes).[1]
-
Carefully remove the supernatant containing excess, unbound PEG linker.
-
Resuspend the nanoparticle pellet in DI water.
-
Repeat the centrifugation and resuspension steps at least two more times to ensure the removal of all unreacted reagents.
-
-
Storage: After the final wash, resuspend the this compound functionalized AuNPs in the desired buffer or solvent for storage at 4°C.
Protocol 2: Functionalization of Iron Oxide Nanoparticles (IONPs) with this compound
This protocol details the functionalization of IONPs using a silane-terminated this compound linker.
Materials:
-
Iron Oxide Nanoparticles (IONPs)
-
(3-Azidopropyl)triethoxysilane-PEG12-azide
-
Anhydrous toluene (B28343)
-
Diisopropylethylamine (DIPEA)
-
Ethanol
-
Diethyl ether
-
Magnet for nanoparticle separation
Procedure:
-
Activation of IONPs: Disperse the IONPs in anhydrous toluene.
-
Silanization Reaction:
-
Add (3-Azidopropyl)triethoxysilane-PEG12-azide to the IONP suspension.
-
Add DIPEA to act as a proton scavenger.[1]
-
Allow the reaction to proceed for 24-48 hours at room temperature with vigorous stirring.
-
-
Purification of Azido-PEG-IONPs:
-
Precipitate the functionalized IONPs by adding diethyl ether.
-
Use a strong magnet to collect the nanoparticles at the side of the reaction vessel.
-
Carefully decant and discard the supernatant.
-
Wash the nanoparticles extensively with toluene and then with ethanol to remove unreacted starting materials.
-
Dry the final product under vacuum.
-
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Functionalized Nanoparticles
This protocol describes the "clicking" of an alkyne-containing molecule onto the surface of this compound functionalized nanoparticles.
Materials:
-
This compound functionalized nanoparticles
-
Alkyne-containing molecule (e.g., alkyne-modified peptide, drug, or dye)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
DI water or appropriate buffer
Procedure:
-
Reaction Setup:
-
Disperse the this compound functionalized nanoparticles in DI water or a suitable buffer.
-
Add the alkyne-containing molecule. The molar ratio of alkyne to surface-bound azide will depend on the desired degree of functionalization.
-
-
Preparation of Catalyst and Reducing Agent:
-
In a separate tube, prepare a fresh solution of sodium ascorbate in water (e.g., 100 mM).
-
In another tube, prepare a solution of CuSO4 in water (e.g., 10 mM).
-
-
Click Reaction:
-
Add the sodium ascorbate solution to the nanoparticle/alkyne mixture, followed by the CuSO4 solution. A typical final concentration is 1 mM sodium ascorbate and 0.1 mM CuSO4.[1]
-
Allow the reaction to proceed for 1-4 hours at room temperature with gentle mixing.
-
-
Purification:
-
Purify the conjugated nanoparticles using centrifugation or magnetic separation, as described in the previous protocols, to remove the catalyst, excess alkyne-molecule, and other reagents.
-
Characterization and Data Presentation
Thorough characterization is essential to confirm the successful functionalization of nanoparticles.
Characterization Techniques:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the azide group, look for a characteristic peak at approximately 2100 cm⁻¹.[1][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to quantify the amount of PEG on the nanoparticle surface after displacing the ligands from the surface.[10][11]
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the nanoparticle surface and confirm the presence of nitrogen from the azide groups.[12]
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of the nanoparticles before and after functionalization. An increase in diameter is expected after PEGylation.
-
Zeta Potential: To measure the surface charge of the nanoparticles. A change in zeta potential indicates successful surface modification.
Quantitative Data Summary:
The following table provides representative data on the characterization of nanoparticles before and after functionalization with a PEG linker.
| Parameter | Bare Nanoparticles | This compound Functionalized Nanoparticles |
| Hydrodynamic Diameter (nm) | 253 | 286 |
| Zeta Potential (mV) | -30.1 | -18.6 |
| FTIR Azide Peak (cm⁻¹) | Not Applicable | ~2100 |
| PEG Grafting Density (PEG chains/nm²) | Not Applicable | 0.1 - 1.0 (Typical Range) |
Note: The values for hydrodynamic diameter and zeta potential are illustrative and based on typical changes observed upon PEGylation.[2] The actual values will vary depending on the core nanoparticle size, material, and the specific PEG linker used.
Visualizations
Experimental Workflow for Nanoparticle Functionalization
Caption: Workflow for nanoparticle functionalization and conjugation.
CuAAC "Click" Chemistry Reaction
Caption: Schematic of the CuAAC click chemistry reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 3. irjweb.com [irjweb.com]
- 4. d-nb.info [d-nb.info]
- 5. Fabrication of azido-PEG-NHC stabilized gold nanoparticles as a functionalizable platform - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Surface Modification of Nanoparticles and Nanovesicles via Click-Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and facile end-group quantification of functionalized PEG azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Azido-PEG-Azide Click Reactions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering low yields in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, particularly those involving bifunctional reagents like Azido-PEG12-azide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that can lead to low reaction yields in a question-and-answer format.
Q1: My click reaction has a very low yield or failed completely. What are the primary factors to investigate?
Low or no conversion is a common problem that can often be resolved by systematically checking the fundamental components of the reaction.[1]
-
Reagent Quality: Ensure the purity and integrity of your azide (B81097) and alkyne starting materials. Azides can be sensitive and may degrade over time. It is recommended to use fresh, high-quality reagents and prepare fresh solutions before each experiment.[2]
-
Catalyst System Integrity: The reaction is critically dependent on the active Cu(I) catalyst. Verify the quality of the copper source (e.g., CuSO₄), the reducing agent (e.g., sodium ascorbate), and the ligand.
-
Atmosphere Control: The active Cu(I) catalyst is readily oxidized to the inactive Cu(II) state by oxygen.[1][3] While the presence of a reducing agent helps mitigate this, minimizing oxygen exposure is crucial. Capping the reaction vessel or running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent catalyst deactivation.[1]
-
Solvent Purity: Ensure solvents are pure and degassed, as dissolved oxygen can quench the catalyst.
Q2: How can I be sure my copper catalyst is active? My reaction is not proceeding.
The catalytic cycle relies on copper being in the +1 oxidation state. If the reaction fails, catalyst oxidation is a likely culprit.
-
The Role of the Reducing Agent: Sodium ascorbate (B8700270) is the most common reducing agent used to generate Cu(I) in situ from a Cu(II) source like copper(II) sulfate. Ensure your sodium ascorbate has not degraded. Old or improperly stored sodium ascorbate can be ineffective. It is best to use a freshly prepared solution.
-
Visual Confirmation: When the reducing agent is added to the Cu(II) solution (pre-mixed with a ligand), a color change should be visible, indicating the reduction to Cu(I).
-
Sufficient Excess: A slight excess of sodium ascorbate is often used to counteract oxidation of the Cu(I) catalyst throughout the reaction. However, a large excess can sometimes lead to side reactions.
-
Order of Addition: To protect the catalyst, it is good practice to first mix the CuSO₄ with the ligand, add this mixture to the solution of your azide and alkyne substrates, and then initiate the reaction by adding the sodium ascorbate.
Q3: My reaction starts but appears to stall before completion. What could be causing this?
Reaction stalling often points to the gradual deactivation of the catalyst or degradation of a key component.
-
Catalyst Deactivation: The most common cause is the oxidation of Cu(I) to Cu(II) due to dissolved oxygen in the solvent or exposure to air. If the reaction is slow, the initial amount of reducing agent may be depleted before the reaction reaches completion. Adding a second aliquot of fresh sodium ascorbate and copper catalyst may restart the reaction.
-
Substrate or Product Instability: In some cases, the starting materials or the desired product might be unstable under the reaction conditions, leading to decomposition over time.
-
Inhibitory Byproducts: The reaction may generate byproducts that inhibit the catalyst. For example, dehydroascorbate, an oxidation product of the reducing agent, can react with biomolecules.
Q4: Are there optimal concentrations or ratios for the reactants and catalyst components?
Yes, the relative concentrations of the catalyst, ligand, and reducing agent are crucial for an efficient reaction. While the optimal conditions can vary, the following table provides generally accepted ranges.
| Component | Typical Concentration / Ratio | Notes |
| Copper Source (CuSO₄) | 50 µM - 1 mM (or 1-10 mol%) | Higher concentrations are sometimes needed for difficult substrates. |
| Reducing Agent (Sodium Ascorbate) | 2.5 mM - 5 mM (or 5-10 fold excess vs. Cu) | Must be in sufficient excess to reduce all Cu(II) and scavenge oxygen. |
| Ligand (e.g., THPTA, TBTA) | 5 fold excess vs. Cu | The ligand stabilizes the Cu(I) state and accelerates the reaction. |
| Reactants (Azide & Alkyne) | Micromolar to millimolar range | Typically used in a 1:1 or slight excess of one reactant. |
Q5: Could the ligand be the issue? How does the ligand affect the reaction?
The ligand plays a dual role: it stabilizes the Cu(I) catalytic center to prevent oxidation and disproportionation, and it accelerates the reaction rate.
-
Ligand Choice: Water-soluble ligands like THPTA are often used for bioconjugation in aqueous buffers. For organic solvents, TBTA is a common choice. The structure of the ligand, including steric hindrance and chelate arm length, can significantly impact reactivity and stability.
-
Ligand-to-Copper Ratio: A ratio of 5:1 (ligand to copper) is often recommended to protect biomolecules from damage by reactive oxygen species and to maintain catalyst activity.
Q6: I'm seeing a precipitate form during my reaction. What could it be?
Precipitation during the reaction can indicate several issues:
-
Catalyst Insolubility: Some Cu(I) complexes or salts may have poor solubility in the chosen solvent system, causing them to crash out of the solution.
-
Product Insolubility: The resulting PEGylated product may be less soluble than the starting materials, especially if it forms a high molecular weight polymer.
-
Protein Aggregation: If working with biomolecules, the reaction conditions (presence of copper and ascorbate) can sometimes lead to protein crosslinking and aggregation.
Q7: I have trouble purifying my PEGylated product. What are some common challenges and solutions?
The purification of PEGylated molecules is notoriously challenging due to the heterogeneous mixture of products (e.g., mono- and di-substituted products) and unreacted starting materials.
-
Heterogeneity: The reaction can result in a mixture of species with different degrees of PEGylation, which are difficult to separate.
-
Similar Properties: The PEG chain can mask the properties of the molecule it's attached to, making chromatographic separation based on charge or hydrophobicity less effective.
-
Purification Techniques:
-
Size Exclusion Chromatography (SEC): This is often the most effective method, as it separates molecules based on their hydrodynamic size, which is significantly altered by PEGylation.
-
Ion-Exchange Chromatography (IEX): Can be used if the PEGylation significantly alters the overall charge of the product.
-
Aqueous Two-Phase Separation (ATPS): This technique has been shown to be effective for separating PEGylated proteins from their unreacted counterparts.
-
Experimental Protocols
Protocol 1: General Procedure for a Small-Scale CuAAC Reaction in Aqueous Buffer
This protocol describes a general method for conjugating an alkyne-modified molecule to an azide-functionalized substrate in an aqueous buffer.
-
Prepare Stock Solutions:
-
Copper Source: 20 mM CuSO₄ in water.
-
Ligand: 50 mM THPTA in water.
-
Reducing Agent: 100 mM Sodium Ascorbate in water (prepare this solution fresh).
-
Azide Substrate (e.g., this compound): 10 mM in a suitable buffer (e.g., HEPES, pH 7.5).
-
Alkyne Substrate: 10 mM in a compatible solvent (e.g., DMSO or buffer).
-
-
Prepare Catalyst Premix:
-
In a microcentrifuge tube, combine 2.5 µL of the 20 mM CuSO₄ stock solution with 5.0 µL of the 50 mM THPTA stock solution.
-
Mix gently and allow to stand for 2-3 minutes. This creates a 2.5:5 molar ratio of Cu:Ligand.
-
-
Set up the Reaction:
-
In a new microcentrifuge tube, combine the azide and alkyne substrates in your desired buffer. For a 500 µL final volume, you might use:
-
50 µL of 10 mM Azide Substrate (Final concentration: 1 mM)
-
50 µL of 10 mM Alkyne Substrate (Final concentration: 1 mM)
-
367.5 µL of reaction buffer (e.g., HEPES)
-
-
Add the 7.5 µL of the catalyst premix to the azide/alkyne solution.
-
-
Initiate the Reaction:
-
Add 25 µL of the freshly prepared 100 mM sodium ascorbate stock solution to the reaction tube. The final concentration of ascorbate will be 5 mM.
-
Close the tube to minimize oxygen exposure. Mix by inverting the tube several times.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 1-4 hours. For difficult conjugations, this may be extended up to 24 hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, HPLC, or SDS-PAGE if one component is a protein).
-
Protocol 2: Purification of a PEGylated Product by Size Exclusion Chromatography (SEC)
This protocol outlines a general approach for purifying a PEGylated product from unreacted starting materials.
-
Column Selection: Choose an SEC column with a fractionation range appropriate for the expected molecular weight of your PEGylated product. The goal is to have the product elute in the resolved volume, well-separated from the smaller unreacted azide/alkyne and the larger aggregated species.
-
Buffer Preparation: Prepare a mobile phase buffer that is compatible with your product and will not interfere with downstream applications. A common choice is Phosphate-Buffered Saline (PBS) or HEPES buffer. Ensure the buffer is filtered and degassed.
-
System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase buffer at a constant flow rate until a stable baseline is achieved on the UV detector.
-
Sample Preparation:
-
If necessary, concentrate your reaction mixture to a smaller volume to ensure a narrow injection band.
-
Filter the sample through a 0.22 µm syringe filter to remove any precipitated material that could clog the column.
-
-
Injection and Fractionation:
-
Inject the prepared sample onto the equilibrated column.
-
Collect fractions as the sample elutes. The PEGylated product, having a larger hydrodynamic radius, should elute earlier than the smaller, unreacted starting materials.
-
-
Analysis: Analyze the collected fractions using an appropriate method (e.g., SDS-PAGE, LC-MS, or UV-Vis spectroscopy) to identify the fractions containing the pure product.
-
Pooling and Concentration: Pool the pure fractions and, if necessary, concentrate the sample to the desired final concentration.
Diagrams
Below are diagrams illustrating the troubleshooting workflow for low-yield reactions and the catalytic cycle of the CuAAC reaction.
Caption: A flowchart for systematically troubleshooting low yield in a CuAAC reaction.
Caption: The catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
Technical Support Center: Optimizing CuAAC Reactions for Protein PEGylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions for protein PEGylation.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process.
Q1: Why am I observing low PEGylation efficiency or an incomplete reaction?
A1: Low conjugation efficiency is a common issue that can stem from several factors related to the reactants, catalyst system, or reaction conditions.
-
Inactive Catalyst: The active catalyst for the reaction is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1][2] Ensure that the reducing agent (e.g., sodium ascorbate) is fresh and used in sufficient excess to maintain the copper in its +1 oxidation state.[2][3]
-
Suboptimal Reagent Concentrations: The concentrations of the protein, PEG reagent, copper, ligand, and reducing agent are all critical. Very dilute solutions can lead to poor yields.[2] A molar excess of the PEG-azide/alkyne reagent over the protein is typically required.
-
Ligand Issues: Copper-chelating ligands like THPTA or BTTAA are crucial for stabilizing the Cu(I) catalyst, accelerating the reaction, and preventing protein damage. An incorrect ratio of ligand to copper (a 5:1 ratio is often recommended) can lead to an inactive catalyst.
-
Interfering Buffer Components: Buffers containing chelating agents like Tris can interfere with the reaction by binding to copper. It is advisable to use non-coordinating buffers such as HEPES or phosphate (B84403) buffers. Additionally, high concentrations of chloride ions (>0.2 M) should be avoided.
-
Oxygen Exposure: Dissolved oxygen promotes the oxidation of the Cu(I) catalyst and can generate reactive oxygen species (ROS) that damage the protein. While not always necessary for fast reactions, degassing solutions or performing the reaction under an inert atmosphere (argon or nitrogen) can significantly improve results, especially for sensitive proteins.
Q2: My protein is precipitating or aggregating during the reaction. What can I do?
A2: Protein precipitation is a serious issue often caused by protein instability under the reaction conditions or by unintended cross-linking.
-
Protein Instability: High protein concentrations increase the likelihood of intermolecular interactions and aggregation. It may be necessary to work at lower protein concentrations. Suboptimal pH or temperature can also impact protein stability and lead to aggregation.
-
Oxidative Damage: The Cu(I)/Cu(II)/ascorbate (B8700270) system can generate reactive oxygen species (ROS) that oxidize sensitive amino acid residues (like histidine, cysteine, and methionine), leading to protein damage and aggregation. The inclusion of a stabilizing ligand and, in some cases, a ROS scavenger like aminoguanidine (B1677879) can mitigate this damage.
-
Ascorbate Byproducts: Byproducts of ascorbate oxidation can be reactive electrophiles that modify protein side chains (e.g., lysine (B10760008) and arginine), potentially causing cross-linking and aggregation. Adding aminoguanidine can help intercept these reactive byproducts.
-
Intermolecular Cross-linking: If using a bifunctional PEG reagent (one with reactive groups at both ends), it can physically link multiple protein molecules, leading to aggregation. If this is a problem, consider switching to a monofunctional PEG reagent.
Q3: I suspect side reactions are occurring, such as protein degradation. How can I confirm and prevent this?
A3: Side reactions are primarily driven by the generation of ROS from the copper catalyst and ascorbate in the presence of oxygen.
-
Causes of Degradation: Copper ions can catalyze the oxidation of sodium ascorbate by molecular oxygen, producing hydrogen peroxide and other ROS. These species can lead to the oxidation of amino acid side chains or even cleavage of the peptide backbone. Histidine, arginine, cysteine, and methionine are particularly susceptible.
-
Prevention Strategies:
-
Use a Chelating Ligand: Ligands like THPTA protect the copper ion, reducing its ability to generate ROS while accelerating the desired CuAAC reaction. Using at least five equivalents of ligand relative to copper is recommended to intercept and reduce ROS.
-
Anaerobic Conditions: Performing the reaction under an oxygen-free environment (e.g., in a glove box or by thoroughly degassing all solutions) is a highly effective way to prevent ROS formation and subsequent protein damage.
-
Alternative Reducing Agents: While sodium ascorbate is common, other reducing agents have been explored. For instance, using cysteine as a monothiol reducing agent under anaerobic conditions has been shown to allow efficient PEGylation while preventing oxidative degradation.
-
Optimize Reaction Time: Prolonged exposure to reaction conditions can increase the extent of oxidative damage. Optimizing the reaction to proceed quickly can minimize this.
-
Frequently Asked Questions (FAQs)
Q1: What are the critical components and typical concentrations for a CuAAC protein PEGylation reaction?
A1: A successful CuAAC reaction requires the alkyne- or azide-modified protein, the corresponding PEG-azide or PEG-alkyne, a copper(I) source, a reducing agent, and a copper-chelating ligand. The components should be added in a specific order: first mix the copper sulfate (B86663) with the ligand, add this to the protein/PEG solution, and finally initiate the reaction by adding the sodium ascorbate.
Table 1: Recommended Concentration Ranges for CuAAC Components
| Component | Recommended Concentration | Purpose | Citation(s) |
|---|---|---|---|
| CuSO₄ | 50 - 250 µM | Source of Cu(II), reduced in situ to active Cu(I) catalyst. | |
| Ligand (e.g., THPTA) | 5x molar excess over CuSO₄ | Accelerates reaction, stabilizes Cu(I), prevents ROS damage. | |
| Reducing Agent (Sodium Ascorbate) | 1 - 5 mM | Reduces Cu(II) to Cu(I) and maintains the active catalytic state. | |
| PEG-alkyne/azide | 1.5 - 10x molar excess over protein | Drives the reaction to completion. |
| Aminoguanidine (Optional) | 5 mM | Scavenges reactive ascorbate oxidation byproducts. | |
Q2: How do I choose the right ligand for my CuAAC reaction?
A2: The choice of ligand is critical for both reaction efficiency and protecting the protein from damage. Water-soluble, copper-chelating ligands are essential for bioconjugation in aqueous buffers.
-
THPTA (tris(3-hydroxypropyltriazolylmethyl)amine): This is one of the most commonly used and effective ligands. It is highly water-soluble and accelerates the CuAAC reaction while protecting the Cu(I) from oxidation and disproportionation.
-
BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid): This is a newer generation ligand reported to be highly efficient for bioconjugation.
-
Bathophenanthroline derivatives: These can also be effective but may require more stringent anaerobic techniques due to the catalyst's oxygen sensitivity.
The ideal ligand enhances the reaction rate significantly while minimizing protein degradation. The stability of the Cu(I)-ligand complex against oxidation is a key factor for successful bioconjugation.
Table 2: Comparison of Common CuAAC Ligands
| Ligand | Key Features | Considerations |
|---|---|---|
| THPTA | Highly water-soluble, accelerates reaction, protects Cu(I). Widely used and commercially available. | A 5:1 ligand-to-copper ratio is generally recommended. |
| BTTAA | Reported to have very high efficiency for bioconjugation. | May offer faster kinetics in some systems. |
| TBTA | Effective ligand but has low aqueous solubility, often requiring co-solvents like DMSO. | Less suitable for sensitive proteins that cannot tolerate organic solvents. |
Q3: How can I monitor the reaction progress and quantify the PEGylation efficiency?
A3: Several analytical techniques can be used to monitor the reaction and determine the final degree of PEGylation.
-
SDS-PAGE: This is the most common and straightforward method. PEGylated proteins will show a significant increase in apparent molecular weight, resulting in a band shift compared to the unmodified protein. The disappearance of the unmodified protein band and the appearance of higher molecular weight bands indicate reaction progress. Staining intensity can provide a semi-quantitative estimate of efficiency.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This provides a precise measurement of the molecular weight of the protein conjugate. By comparing the mass of the PEGylated protein to the unmodified protein, you can determine the exact number of PEG chains attached.
-
HPLC (Size-Exclusion or Reversed-Phase): HPLC can be used to separate the PEGylated protein from the unreacted protein and free PEG. Size-exclusion chromatography (SEC-HPLC) is particularly useful for quantifying residual free PEG in the final product.
-
Colorimetric Assays: A chemical assay where PEG forms a colored complex with barium chloride and iodine can be used to quantify the amount of PEG present. The absorbance is measured at 535 nm and compared to a standard curve.
Visualizations and Workflows
Figure 1. General experimental workflow for CuAAC-mediated protein PEGylation.
// Nodes Start [label="Low PEGylation\nEfficiency Observed", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckCatalyst [label="Is Catalyst System\nActive?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckReagents [label="Are Reagent Ratios\nOptimal?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckBuffer [label="Is Buffer\nCompatible?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; SolutionCatalyst [label="Use Fresh NaAsc.\nDegas Solutions.\nCheck Ligand:Cu Ratio (5:1).", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; SolutionReagents [label="Increase PEG excess.\nOptimize Protein Conc.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; SolutionBuffer [label="Switch to non-chelating\nbuffer (HEPES, PBS).\nAvoid high [Cl-].", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Success [label="Reaction Optimized", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> CheckCatalyst; CheckCatalyst -> SolutionCatalyst [label="No"]; SolutionCatalyst -> Success; CheckCatalyst -> CheckReagents [label="Yes"]; CheckReagents -> SolutionReagents [label="No"]; SolutionReagents -> Success; CheckReagents -> CheckBuffer [label="Yes"]; CheckBuffer -> SolutionBuffer [label="No"]; SolutionBuffer -> Success; CheckBuffer -> Success [label="Yes"]; }
Figure 2. Troubleshooting flowchart for low PEGylation efficiency in CuAAC reactions.
Experimental Protocols
Protocol 1: General Procedure for CuAAC-mediated Protein PEGylation
This protocol provides a starting point for the PEGylation of an alkyne-modified protein with an azide-functionalized PEG. Final concentrations should be optimized for each specific protein system.
-
Reagent Preparation:
-
Prepare a stock solution of your alkyne-modified protein in a non-chelating buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
Prepare a 20 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 100 mM stock solution of a water-soluble ligand (e.g., THPTA) in deionized water. This corresponds to a 5:1 ligand-to-copper ratio when diluted.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh immediately before use, as ascorbate readily oxidizes.
-
Prepare a stock solution of the azide-PEG reagent in the reaction buffer.
-
-
Reaction Assembly:
-
In a microcentrifuge tube, prepare a premix of the catalyst. For a 500 µL final reaction volume, combine 2.5 µL of 20 mM CuSO₄ and 2.5 µL of 100 mM THPTA. Mix gently. This achieves final concentrations of 100 µM CuSO₄ and 500 µM THPTA.
-
In a separate tube, add the alkyne-modified protein to the desired final concentration (e.g., 25 µM).
-
Add the azide-PEG reagent to the desired molar excess (e.g., 10-fold excess, for a final concentration of 250 µM).
-
Add the reaction buffer to bring the volume to 475 µL.
-
Add the 5 µL catalyst premix to the protein/PEG solution and mix gently.
-
Initiate the reaction by adding 25 µL of the freshly prepared 100 mM sodium ascorbate solution (for a final concentration of 5 mM).
-
-
Incubation and Monitoring:
-
Close the tube to minimize oxygen exposure.
-
Incubate the reaction at room temperature or 4°C. Reactions are often complete within 1-4 hours.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by SDS-PAGE.
-
-
Purification:
-
Once the reaction is complete, remove the excess PEG, copper, and other reagents. Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) are common methods for purifying the final PEGylated protein conjugate.
-
Protocol 2: SDS-PAGE Analysis of PEGylation Efficiency
-
Sample Preparation:
-
At desired time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr), take a 10 µL aliquot from the reaction mixture.
-
Mix the aliquot with 10 µL of 2x SDS-PAGE loading buffer containing a reducing agent like DTT or β-mercaptoethanol.
-
As a control, prepare a sample of the unmodified protein.
-
-
Electrophoresis:
-
Heat the samples at 95°C for 5 minutes.
-
Load the samples onto a suitable polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Staining and Visualization:
-
Stain the gel with a protein stain such as Coomassie Brilliant Blue or a more sensitive fluorescent stain.
-
Destain the gel appropriately.
-
Visualize the bands. The PEGylated protein will appear as a band (or smear, depending on heterogeneity) with a higher apparent molecular weight than the unmodified protein control. The relative intensity of the product band versus the starting material band provides a semi-quantitative measure of the reaction's conversion efficiency.
-
References
- 1. Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of Azido-PEG12-azide in different buffers
Welcome to the technical support center for Azido-PEG12-azide. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting advice regarding the stability of this compound in different buffers and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is the azide (B81097) functional group on this compound in common aqueous buffers?
The azide functional group is generally very stable in a wide range of aqueous buffers commonly used in biological experiments, such as Phosphate-Buffered Saline (PBS), HEPES, and Tris buffers.[1] It is resistant to hydrolysis and mild oxidizing conditions that are typically encountered in biological systems.[1]
Q2: What pH range is recommended for working with this compound?
For optimal stability, it is recommended to use buffers within a pH range of 6.0 to 8.0.[1] Strongly acidic conditions (pH < 4) should be strictly avoided, as they can lead to the formation of volatile and explosive hydrazoic acid (HN₃).[1][2][3] While the azide group is generally stable at a moderately alkaline pH, other components of your system or subsequent reaction steps might be sensitive to high pH.
Q3: Can components of my buffer react with the azide groups?
Standard biological buffer components like phosphates, HEPES, and Tris do not typically react with or degrade the azide group under normal experimental conditions. However, it is crucial to avoid the presence of strong reducing agents in your buffer.
Q4: Which substances are incompatible with this compound?
Several substances are incompatible with the azide functional group and should be avoided:
-
Reducing Agents: Reagents like dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP) will reduce the azide group to an amine, rendering it inactive for click chemistry.[1]
-
Strong Acids: As mentioned, strong acids can form toxic and explosive hydrazoic acid.[1][2][3]
-
Heavy Metals: Contact with heavy metals can lead to the formation of highly unstable and explosive heavy metal azides.[2] Always use metal-free spatulas and containers when handling the pure compound.
-
Halogenated Solvents: Avoid using halogenated solvents like dichloromethane (B109758) and chloroform (B151607) in reactions with azides, as this can lead to the formation of extremely unstable di- and tri-azidomethane.[2]
Q5: How does temperature affect the stability of this compound?
Elevated temperatures can promote the decomposition of the azide group.[4] It is recommended to perform reactions at ambient temperature or below, unless a specific protocol requires heating. For storage, always adhere to the recommended low-temperature conditions.
Q6: What is the stability of the PEG linker in this compound?
The polyethylene (B3416737) glycol (PEG) linker is generally stable in most aqueous buffers.[1] However, the ether linkages in the PEG chain can be susceptible to oxidative damage in the presence of reactive oxygen species (ROS) and certain metal ions.[4]
Q7: How should I store this compound?
For long-term stability, this compound should be stored as a solid at -20°C or below, protected from light and moisture.[1][4] If you need to prepare a stock solution, use an anhydrous organic solvent like DMSO or DMF and store it at -20°C or -80°C. It is highly recommended to prepare aqueous buffer solutions of the linker fresh for each experiment to minimize potential degradation.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no reactivity in a click chemistry reaction. | Degradation of the azide group. | Ensure that no reducing agents (e.g., DTT, TCEP) were present in any of the buffers used. Prepare fresh solutions of this compound for each experiment. Avoid prolonged exposure of your solutions to light and elevated temperatures. |
| Buffer incompatibility. | Verify that the pH of your reaction buffer is within the recommended range (6.0-8.0). Avoid strongly acidic conditions. | |
| Inconsistent or non-reproducible experimental results. | Inconsistent integrity of the this compound linker. | Always prepare fresh solutions of the linker from a properly stored solid stock. Avoid repeated freeze-thaw cycles of stock solutions. |
| Presence of contaminants. | Ensure all glassware and plasticware are thoroughly cleaned and free of any residual reducing agents or heavy metals. | |
| Precipitation of the compound in aqueous buffer. | Poor solubility. | While the PEG linker enhances water solubility, at very high concentrations, solubility limits may be exceeded. Try dissolving the compound in a small amount of a water-miscible organic solvent (e.g., DMSO) before adding it to the aqueous buffer. |
Data Summary Table
| Parameter | Condition | Effect on Stability | Recommendation |
| pH | < 4 | Unstable: Forms explosive hydrazoic acid. | AVOID |
| 6.0 - 8.0 | Generally Stable | RECOMMENDED | |
| > 8.5 | Generally stable, but can affect other molecules. | Use with caution, consider the stability of other reactants. | |
| Temperature | Elevated | Can induce thermal decomposition. | Perform reactions at ambient temperature or below. |
| -20°C or below | Stable (for solid) | RECOMMENDED for long-term storage. | |
| Light | Prolonged exposure | Can lead to degradation. | Protect from light. Store in the dark. |
| Reagents | Reducing agents (DTT, TCEP) | Reduces azide to amine. | AVOID |
| Heavy metals | Forms explosive metal azides. | AVOID | |
| Strong acids | Forms explosive hydrazoic acid. | AVOID |
Experimental Protocol: Assessing the Stability of this compound in a Custom Buffer
This protocol provides a general method to assess the stability of this compound in your specific buffer of interest over time.
Materials:
-
This compound
-
Your custom buffer
-
An analytical method to detect and quantify the azide group (e.g., HPLC with a suitable detector, or a downstream click reaction with a fluorescent alkyne followed by fluorescence measurement).
-
Control buffer with known compatibility (e.g., PBS, pH 7.4).
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of this compound in an appropriate anhydrous solvent (e.g., DMSO).
-
Prepare your custom buffer and the control buffer.
-
-
Incubation:
-
Add a known concentration of the this compound stock solution to both your custom buffer and the control buffer.
-
Divide each solution into aliquots for different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Incubate the aliquots at the desired experimental temperature. Protect from light.
-
-
Analysis:
-
At each time point, take an aliquot from both the custom buffer and the control buffer.
-
Analyze the concentration of the intact this compound using your chosen analytical method.
-
-
Data Interpretation:
-
Compare the concentration of this compound in your custom buffer to the control buffer at each time point.
-
A significant decrease in concentration in your custom buffer compared to the control buffer indicates a stability issue.
-
Visualizing Stability Factors
The following diagram illustrates the key factors that can influence the stability of this compound.
Caption: Factors influencing the stability of this compound.
References
impact of copper catalyst on protein activity during CuAAC conjugation
Welcome to the technical support center for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) protein conjugation. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this powerful bioconjugation technique. Here you will find troubleshooting guides and frequently asked questions to help ensure the integrity and activity of your protein of interest post-conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of protein damage during CuAAC conjugation?
The primary cause of protein damage during CuAAC is the generation of reactive oxygen species (ROS) by the copper catalyst in the presence of a reducing agent (like sodium ascorbate) and oxygen.[1][2][3] These ROS can lead to the oxidation of sensitive amino acid residues such as methionine, cysteine, tyrosine, and histidine, potentially altering the protein's structure and function.[1] Additionally, byproducts of ascorbate (B8700270) oxidation can react with lysine (B10760008) and arginine residues, leading to unwanted modifications and protein aggregation.[2]
Q2: How can I minimize protein damage during the CuAAC reaction?
To minimize protein damage, it is crucial to stabilize the Cu(I) oxidation state and reduce the generation of ROS. This can be achieved by:
-
Using Copper-Chelating Ligands: Ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) protect the copper ion, enhance reaction rates, and reduce oxidative damage.
-
Adding Scavengers: Aminoguanidine (B1677879) can be added to the reaction mixture to intercept reactive carbonyl byproducts of ascorbate oxidation, preventing them from modifying the protein.
-
Working under Anaerobic Conditions: Performing the reaction in an oxygen-free environment can significantly reduce the formation of ROS.
-
Optimizing Reagent Concentrations: Using the minimum effective concentration of copper and reducing agent can help limit side reactions.
Q3: Are there alternatives to copper-catalyzed click chemistry for protein conjugation?
Yes, several copper-free click chemistry methods are available. The most common is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which utilizes strained cyclooctynes (e.g., DBCO, BCN) that react with azides without the need for a metal catalyst. This method is particularly advantageous for in vivo and cellular applications where copper toxicity is a concern. Other metal-free alternatives include the inverse electron-demand Diels-Alder (IEDDA) reaction and thiol-ene coupling.
Q4: How do I remove the copper catalyst after the conjugation reaction?
Residual copper can interfere with downstream applications and cellular metabolism. It is essential to remove it after the reaction. Common methods include:
-
Chelating Agents: Adding a chelator like EDTA (ethylenediaminetetraacetic acid) to the reaction mixture to sequester the copper ions.
-
Chromatography: Using size-exclusion or affinity chromatography to separate the protein conjugate from the smaller catalyst components.
-
Dialysis: Dialyzing the sample against a buffer containing a chelating agent.
-
Commercial Resins: Using specialized resins designed for copper removal.
Q5: Can the buffer composition affect the CuAAC reaction?
Yes, the buffer composition is critical. Buffers containing high concentrations of coordinating species, such as Tris, can chelate the copper and inhibit the reaction. Phosphate (B84403) buffers can also be problematic as copper-phosphate complexes may precipitate. However, pre-mixing the copper with a ligand before adding it to a phosphate buffer can prevent precipitation. Buffers like PBS and HEPES are generally recommended.
Troubleshooting Guide
This guide addresses specific issues that may arise during CuAAC protein conjugation.
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | Inactive catalyst (Cu(I) oxidized to Cu(II)). | Prepare fresh sodium ascorbate solution for each experiment. Degas solutions to remove dissolved oxygen. Ensure the correct ligand-to-copper ratio (typically 5:1) is used to protect the Cu(I) state. |
| Inefficient protein labeling with azide (B81097) or alkyne. | Confirm the successful incorporation of the azide or alkyne handle using mass spectrometry or a small molecule click reaction test. | |
| Interfering substances in the buffer. | Avoid Tris-based buffers. If your protein solution contains reducing agents like DTT or β-mercaptoethanol, remove them via dialysis or buffer exchange before the reaction. | |
| Protein Aggregation/Precipitation | Oxidative crosslinking of the protein. | Use a copper-chelating ligand like THPTA. Add aminoguanidine to the reaction. Perform the reaction under anaerobic conditions. |
| High concentrations of reagents. | Optimize and potentially lower the concentrations of copper and ascorbate. | |
| Loss of Protein Activity | Oxidation of critical amino acid residues. | Use a protective ligand (e.g., THPTA, BTTES). Minimize reaction time and reagent concentrations. Consider performing the reaction under anaerobic conditions. |
| Modification of amino acids by ascorbate byproducts. | Add aminoguanidine to the reaction mixture. | |
| Copper chelation by the protein's active site. | Ensure complete removal of copper after the reaction using a chelating agent and purification. | |
| Non-specific Labeling | Reaction of terminal alkynes with proteins in the presence of Cu(I). | Perform a control experiment without the azide-functionalized partner to assess the level of non-specific labeling. If significant, consider optimizing reaction conditions or using copper-free click chemistry. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the impact of different components on the CuAAC reaction.
Table 1: Effect of Ligands on CuAAC and Biocompatibility
| Ligand | Key Feature | Impact on Reaction Rate | Biocompatibility Notes | Reference |
| THPTA | Water-soluble, protects against ROS. | Accelerates reaction. | At a 5:1 ligand-to-copper ratio, it protects histidine from oxidation and reduces protein crosslinking. | |
| BTTAA | Water-soluble, additional coordinating group. | Further accelerates the reaction compared to THPTA. | Shows low cellular toxicity. Suitable for cell surface labeling. | |
| BTTES | Membrane-impermeable sulfate (B86663) group. | Accelerates reaction. | Minimizes cellular uptake of copper, reducing intracellular toxicity. | |
| L-Histidine | Natural amino acid. | Facilitates the reaction. | Exhibits lower toxicity compared to some synthetic ligands in certain cell lines. |
Table 2: Impact of Aminoguanidine on CuAAC Reaction Rate
| Copper Concentration | Aminoguanidine Concentration | Effect on Reaction Rate | Reference |
| 100 µM | 1 mM | No significant inhibition. | |
| 100 µM | 5 mM | Noticeable inhibition. | |
| 500 µM | up to 20 mM | Very little inhibitory effect. |
Experimental Protocols
Protocol 1: General CuAAC for Protein Modification
This protocol is adapted from best practices to minimize protein damage.
-
Reagent Preparation:
-
Prepare stock solutions of your azide- or alkyne-functionalized protein in a suitable buffer (e.g., PBS or HEPES, pH 7.4).
-
Prepare a stock solution of the complementary azide or alkyne partner.
-
Prepare fresh stock solutions of:
-
Copper(II) sulfate (CuSO₄)
-
Copper ligand (e.g., THPTA)
-
Aminoguanidine hydrochloride
-
Sodium ascorbate
-
-
-
Reaction Setup (Example concentrations):
-
In a microcentrifuge tube, combine:
-
Azide/Alkyne-Protein (to a final concentration of 10-100 µM)
-
Alkyne/Azide-Partner (1.5 to 5-fold molar excess over the protein)
-
Buffer to adjust the volume.
-
-
In a separate tube, pre-mix the CuSO₄ and ligand. For example, mix 5 µL of 10 mM THPTA with 1 µL of 10 mM CuSO₄ (maintaining a 5:1 ligand-to-copper ratio).
-
Add the pre-mixed catalyst to the protein solution (final copper concentration typically 50-200 µM).
-
Add aminoguanidine to a final concentration of 1-5 mM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature or 4°C. Reaction times can range from 30 minutes to several hours. Monitor the reaction progress if possible.
-
-
Quenching and Copper Removal:
-
Stop the reaction by adding EDTA to a final concentration of 10-20 mM.
-
Proceed with purification to remove excess reagents and the copper catalyst (e.g., size-exclusion chromatography, dialysis).
-
Protocol 2: Assessing Protein Activity Post-Conjugation
It is crucial to verify that the conjugation process has not compromised the protein's function.
-
Prepare Samples:
-
The purified protein-conjugate.
-
A negative control: the unconjugated protein that has been subjected to the same reaction conditions (without the azide/alkyne partner) and purification steps.
-
A positive control: the untreated, native protein.
-
-
Functional Assay:
-
Perform a relevant functional assay for your protein of interest. This could be an enzyme activity assay, a binding assay (e.g., ELISA, SPR), or a cell-based assay.
-
Measure the activity of all three samples under identical conditions.
-
-
Data Analysis:
-
Compare the activity of the protein-conjugate to that of the positive and negative controls. A significant decrease in activity in the conjugate and the mock-treated control would suggest damage from the reaction conditions, while a decrease only in the conjugate might indicate that the modification itself interferes with function.
-
Visualizations
Caption: The CuAAC reaction mechanism for protein conjugation.
Caption: Troubleshooting workflow for loss of protein activity.
Caption: Experimental workflow for CuAAC protein conjugation.
References
Technical Support Center: Characterization of Azido-PEG12-azide Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for characterizing Azido-PEG12-azide conjugates. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are most suitable for confirming the successful synthesis of this compound?
A1: A combination of techniques is recommended for unambiguous characterization. Fourier-Transform Infrared (FTIR) Spectroscopy is excellent for confirming the presence of the azide (B81097) functional groups. Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information and confirms the purity of the conjugate. Mass Spectrometry (MS) is used to verify the molecular weight. High-Performance Liquid Chromatography (HPLC) is employed to assess purity and detect any unreacted starting materials or byproducts.
Q2: What is the characteristic FTIR absorption peak for the azide group?
A2: The azide group (-N₃) exhibits a strong and sharp characteristic absorption band due to its asymmetric stretching vibration. This peak is typically observed in the spectral region of 2100-2150 cm⁻¹[1]. The presence of a distinct peak in this region is a clear indicator of successful azide incorporation[1].
Q3: How can I quantify the degree of azido (B1232118) functionalization using ¹H NMR?
A3: Quantitative ¹H NMR (qNMR) can be used to determine the degree of functionalization. This is achieved by comparing the integral of the protons on the PEG backbone with the integral of the protons adjacent to the azide group. A known internal standard can also be used for absolute quantification. The protons alpha to the azide group typically appear in the range of 3.0 - 4.5 ppm[2].
Q4: I am observing instability and potential degradation of my azide conjugate. What could be the cause?
A4: Azido groups can be sensitive to certain conditions. Studies have shown that azido-containing molecules can degrade in a high vacuum, with the degradation rate increasing at higher temperatures and lower nitrogen pressures[1][3]. This degradation involves the decomposition of the azide group and the loss of molecular nitrogen[1][3]. It is crucial to consider the stability of azides during sample handling, storage, and analysis, especially when using techniques that involve high vacuum conditions like mass spectrometry.
Troubleshooting Guides
HPLC Analysis
Problem: Distorted or broad peaks during HPLC analysis of PEG conjugates.
| Possible Cause | Troubleshooting Step |
| Undesired interaction with the stationary phase | For styrene-divinylbenzene-based columns with THF as the mobile phase, preconditioning the column with 5% trifluoroacetic acid (TFA) in THF can improve peak shape[4]. |
| Slow dissolution of the sample | PEG compounds, even at low molecular weights, can dissolve slowly. Ensure complete dissolution, using mild heating if necessary[4]. |
| Inappropriate mobile phase | For higher molecular weight PEGs, water is often a preferred solvent over organic solvents like THF[4]. Ensure the mobile phase components are miscible and properly degassed[5]. |
| Column overloading | Reduce the injection volume or dilute the sample[6][7]. |
| Contamination | Use a guard column to protect the analytical column from contaminants. If contamination is suspected, flush the column with a strong solvent[5][7]. |
Problem: Inconsistent retention times.
| Possible Cause | Troubleshooting Step |
| Fluctuations in column temperature | Use a column oven to maintain a stable temperature[6]. |
| Changes in mobile phase composition | Prepare fresh mobile phase and ensure proper mixing, especially for gradient elution[6]. |
| Column equilibration | Ensure the column is adequately equilibrated with the mobile phase before each injection[6]. |
FTIR Spectroscopy
Problem: Weak or absent azide peak around 2100 cm⁻¹.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction or low yield | Re-evaluate the synthetic procedure. Use a different analytical technique like NMR or MS to confirm the presence of the product. |
| Sample degradation | Azides can be unstable under certain conditions[1][3]. Prepare fresh samples and avoid prolonged exposure to high vacuum or elevated temperatures. |
| Low sample concentration | Concentrate the sample if possible. FTIR has moderate sensitivity compared to mass spectrometry[2]. |
| Improper sample preparation (for ATR-FTIR) | Ensure good contact between the sample and the ATR crystal by applying sufficient pressure[2]. |
Quantitative Data Summary
| Analytical Method | Parameter | Typical Value/Range |
| FTIR Spectroscopy | Azide (N₃) asymmetric stretch | 2100 - 2150 cm⁻¹[1] |
| ¹H NMR Spectroscopy | Protons alpha to azide (α-CH₂-N₃) | 3.0 - 4.5 ppm[2] |
| PEG backbone protons (-O-CH₂-CH₂-O-) | ~3.6 ppm[8] | |
| ¹³C NMR Spectroscopy | Carbon alpha to azide (α-C-N₃) | ~50 ppm[9] |
| PEG backbone carbons (-O-CH₂-CH₂-O-) | ~70 ppm | |
| Mass Spectrometry | Molecular Ion Peak (M+) of this compound | Expected m/z corresponding to the molecular weight |
| Characteristic Fragmentation | Loss of N₂ (28 Da) from the molecular ion |
Experimental Protocols
Protocol 1: FTIR Analysis of this compound
Objective: To confirm the presence of the azide functional group.
Methodology:
-
Sample Preparation:
-
For solid samples, place a small amount (1-2 mg) directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory[2].
-
For liquid samples, a drop can be placed on the ATR crystal.
-
-
Instrument Setup:
-
Set the instrument to collect spectra in the mid-infrared range (4000-400 cm⁻¹).
-
Collect a background spectrum of the clean, empty ATR crystal.
-
-
Data Acquisition:
-
Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum by performing a background subtraction.
-
Examine the spectrum for a sharp, strong absorption peak in the 2100-2150 cm⁻¹ region, which is characteristic of the azide group[1].
-
Protocol 2: ¹H NMR Analysis of this compound
Objective: To confirm the chemical structure and assess the purity of the conjugate.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound conjugate.
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) can be particularly useful for analyzing PEG derivatives as it can reveal a distinct hydroxyl peak if unreacted starting material is present[10].
-
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Shim the instrument to obtain good spectral resolution.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of the protons of interest for quantitative analysis.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks corresponding to the PEG backbone protons (around 3.6 ppm) and the protons adjacent to the azide groups (around 3.4 ppm)[11].
-
The ratio of these integrals can be used to confirm the structure and assess the degree of functionalization.
-
Protocol 3: Mass Spectrometry Analysis of this compound
Objective: To determine the molecular weight of the conjugate.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile/water).
-
-
Instrument Setup:
-
Use an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
-
Calibrate the instrument using a known standard.
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.).
-
Compare the observed mass-to-charge ratio (m/z) with the calculated molecular weight of this compound.
-
Look for characteristic fragmentation patterns, such as the loss of N₂ (28 Da).
-
Visualizations
Caption: Experimental workflow for the synthesis and characterization of this compound.
References
- 1. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. hplc.eu [hplc.eu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: Azido-PEG12-azide vs. Azido-PEG-NHS Ester for Protein Labeling
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a cornerstone of innovation. The choice of conjugation chemistry is critical, influencing the specificity, yield, and stability of the final product. This guide provides an in-depth, objective comparison of two prominent PEGylated labeling reagents: Azido-PEG12-azide and Azido-PEG-NHS ester. By examining their mechanisms, performance data, and experimental protocols, this document aims to empower researchers to make informed decisions for their protein labeling strategies.
At a Glance: Key Differences
| Feature | This compound | Azido-PEG-NHS Ester |
| Reagent Type | Homobifunctional Crosslinker | Heterobifunctional Reagent |
| Primary Application | Crosslinking alkyne-modified proteins or molecules. | Introduction of an azide (B81097) handle onto proteins for subsequent click chemistry. |
| Target Functional Group | Terminal alkyne (introduced into the protein). | Primary amines (e.g., lysine (B10760008) residues, N-terminus). |
| Reaction Chemistry | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-promoted Azide-Alkyne Cycloaddition (SPAAC). | Nucleophilic Acyl Substitution followed by CuAAC or SPAAC. |
| Specificity | High (bioorthogonal reaction). | Moderate (targets multiple lysine residues). |
| Control over Labeling | High (dependent on the number of introduced alkynes). | Moderate (can be influenced by reaction conditions). |
Mechanism of Action
Azido-PEG-NHS Ester: A Two-Step Approach to Azide Labeling
The Azido-PEG-NHS ester provides a straightforward method for introducing an azide group onto a protein. The N-hydroxysuccinimide (NHS) ester end of the molecule reacts with primary amines, predominantly the ε-amino group of lysine residues and the α-amino group at the N-terminus of the protein. This reaction forms a stable amide bond. Once the protein is "azide-activated," the terminal azide group is available for a highly specific "click" reaction with a molecule containing an alkyne or a strained cyclooctyne (B158145) group.
This compound: A Homobifunctional Crosslinker for Alkyne-Modified Proteins
In contrast, this compound is a homobifunctional crosslinker, meaning it has two identical reactive groups (azides) at either end of a PEG12 spacer. This reagent is not intended for direct labeling of native proteins. Instead, it is used to crosslink proteins or other molecules that have been pre-functionalized with alkyne groups. The introduction of alkyne groups into proteins can be achieved through various methods, including metabolic labeling with alkyne-containing amino acid analogs or enzymatic modification. The two azide groups of this compound can then react with the alkyne handles on two separate molecules (or two sites on the same molecule) via click chemistry to form stable triazole linkages.
Quantitative Data Presentation
The following tables summarize the key quantitative parameters for each labeling strategy. It is important to note that direct head-to-head comparisons in a single study are limited, and performance can vary depending on the protein and specific reaction conditions.
Table 1: Comparison of Labeling Efficiency and Control
| Parameter | Azido-PEG-NHS Ester (Two-Step Labeling) | This compound (with Alkyne-Modified Protein) |
| Typical Labeling Yield | 80-95% (for the click chemistry step) | >90% (for the click chemistry step) |
| Control over Degree of Labeling (DoL) | Moderate; can be controlled by adjusting the molar excess of the NHS ester, but heterogeneity is common due to multiple lysine targets. | High; the DoL is primarily determined by the number of alkyne groups introduced into the protein. |
| Reaction Time | NHS ester reaction: 30-60 min; Click reaction: 1-4 hours. | Click reaction: 1-4 hours. |
Table 2: Comparison of Linkage Stability
| Linkage Type | Formed By | Metabolic Stability | Chemical Stability |
| Amide Bond | Azido-PEG-NHS Ester reaction with primary amines. | High; generally resistant to enzymatic cleavage. | Stable under physiological conditions (pH 6.5-7.5). |
| 1,2,3-Triazole Ring | Azide-alkyne cycloaddition (click chemistry). | Very High; resistant to a wide range of biological conditions, including enzymatic degradation.[1] | Highly stable to hydrolysis, oxidation, and reduction.[2] |
Experimental Protocols
Protocol 1: Protein Labeling with Azido-PEG-NHS Ester
This protocol describes the introduction of an azide group onto a protein using an Azido-PEG-NHS ester, followed by a copper-free click chemistry reaction with a DBCO-functionalized molecule (e.g., a fluorescent dye).
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azido-PEG-NHS ester
-
Anhydrous DMSO
-
DBCO-functionalized molecule (e.g., DBCO-Fluor 488)
-
Desalting columns
Procedure:
Step 1: Azide-Activation of the Protein
-
Protein Preparation: Ensure the protein solution (1-5 mg/mL) is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Azido-PEG-NHS ester in anhydrous DMSO.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the Azido-PEG-NHS ester stock solution to the protein solution.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature.
-
Purification: Remove the unreacted Azido-PEG-NHS ester using a desalting column equilibrated with PBS, pH 7.4.
Step 2: Click Chemistry Reaction
-
Reagent Preparation: Prepare a 1-10 mM stock solution of the DBCO-functionalized molecule in DMSO.
-
Click Reaction: Add a 1.5- to 3-fold molar excess of the DBCO-functionalized molecule to the azide-activated protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Remove the unreacted DBCO-functionalized molecule using a desalting column.
-
Characterization: Determine the degree of labeling (DoL) using UV-Vis spectroscopy or mass spectrometry.
Protocol 2: Protein Crosslinking with this compound
This protocol outlines the crosslinking of two alkyne-modified protein molecules using this compound via a copper-catalyzed click chemistry reaction (CuAAC).
Materials:
-
Alkyne-modified protein (e.g., via metabolic labeling with an alkyne-containing amino acid) in an appropriate buffer.
-
This compound
-
Anhydrous DMSO
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Desalting columns
Procedure:
-
Protein Preparation: Prepare a solution of the alkyne-modified protein at a suitable concentration.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water (freshly made).
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Mixture Assembly: In a microcentrifuge tube, combine the alkyne-modified protein, this compound (e.g., at a 1:0.5 molar ratio of alkyne to diazide for dimerization), and THPTA.
-
Initiation of Click Reaction: Add CuSO4 and then sodium ascorbate to the reaction mixture to initiate the CuAAC reaction. The final concentrations should be optimized but are typically in the range of 1 mM CuSO4, 5 mM sodium ascorbate, and 1 mM THPTA.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature.
-
Purification: Remove the excess reagents and catalyst by size-exclusion chromatography or dialysis.
-
Analysis: Analyze the crosslinked product by SDS-PAGE and mass spectrometry to confirm the formation of dimers or higher-order oligomers.
Mandatory Visualization
Caption: Workflow for two-step protein labeling using Azido-PEG-NHS ester.
Caption: Workflow for protein crosslinking using this compound.
Caption: Logical relationships in protein labeling strategies.
Conclusion
The choice between this compound and Azido-PEG-NHS ester for protein labeling hinges on the experimental goal. For introducing a bioorthogonal azide handle onto a native protein for subsequent specific conjugation, the Azido-PEG-NHS ester is the appropriate choice, despite the potential for heterogeneity. For crosslinking applications or for labeling proteins at a specific, pre-determined site, the protein must first be modified to contain an alkyne group, after which the homobifunctional this compound can be used to create highly defined conjugates. The superior stability of the triazole linkage formed via click chemistry makes both approaches highly valuable for creating robust bioconjugates for a wide range of applications in research, diagnostics, and therapeutics.
References
- 1. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro FRET- and Fluorescence-Based Assays to Study Protein Conformation and Protein-Protein Interactions in Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PEG Linker Lengths for Enhanced Antibody-Drug Conjugate Stability
For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) is paramount to achieving a favorable therapeutic index. The linker, the component connecting the monoclonal antibody to the cytotoxic payload, plays a pivotal role in the overall stability, efficacy, and safety of the ADC.[1] Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers have gained prominence for their ability to modulate the physicochemical and pharmacological properties of ADCs.[2] This guide provides an objective comparison of different PEG linker lengths, supported by experimental data, to inform the selection of an optimal linker strategy for enhanced ADC stability.
The inclusion of PEG in the linker architecture primarily serves to increase the hydrophilicity of the ADC.[3] Many potent cytotoxic payloads are hydrophobic, which can lead to issues such as aggregation, reduced solubility, and rapid clearance from circulation.[4] By incorporating a hydrophilic PEG chain, these challenges can be mitigated, allowing for higher drug-to-antibody ratios (DARs) without compromising the stability and pharmacokinetic profile of the conjugate.[5] The length of the PEG chain is a critical parameter that can be fine-tuned to balance these advantages with potential impacts on in vitro potency and tumor penetration.
Impact of PEG Linker Length on ADC Performance: A Quantitative Comparison
The length of the PEG linker has a demonstrable effect on key ADC stability and performance metrics. The following table summarizes quantitative data from preclinical studies, offering a comparative view of how varying PEG chain lengths can influence in vitro cytotoxicity and in vivo pharmacokinetics. It is important to note that the specific impact of PEG linker length can be context-dependent, varying with the antibody, payload, and conjugation chemistry.
| Linker | In Vitro Cytotoxicity (IC50) | Pharmacokinetics (Clearance) | Aggregation Tendency | Key Observations |
| No PEG | Baseline | High (~15 mL/day/kg in rats) | High | Highly hydrophobic payloads can lead to significant aggregation and rapid clearance. |
| Short (e.g., PEG4) | Generally maintained | Reduced (~7 mL/day/kg in rats) | Reduced | Provides a balance of improved pharmacokinetics and efficient tumor penetration. |
| Medium (e.g., PEG8) | Generally maintained | Significantly Reduced (~5 mL/day/kg in rats) | Low | Often identified as a threshold length for achieving optimal pharmacokinetic profiles, similar to the unconjugated antibody. |
| Long (e.g., PEG12, PEG24) | May decrease in some models | Significantly Reduced (~5 mL/day/kg in rats) | Very Low | While offering maximum hydrophilicity and stability, very long linkers may slightly impede tumor penetration or reduce in vitro potency in certain contexts. |
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment of ADC stability. The following are representative methodologies for key assays.
In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the ADC and the rate of payload deconjugation in plasma from different species.
Methodology:
-
ADC Incubation: The ADC is incubated at a concentration of 100 µg/mL in plasma (e.g., human, mouse, rat) at 37°C with gentle agitation. A control sample is prepared in parallel by incubating the ADC in PBS.
-
Time-Point Sampling: Aliquots are collected from the plasma and PBS samples at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
Sample Analysis:
-
Intact ADC Quantification (ELISA): The concentration of the intact ADC (antibody with payload) is measured using an enzyme-linked immunosorbent assay (ELISA). This typically involves capturing the ADC via its antibody component and detecting it with an antibody specific to the payload.
-
Free Payload Quantification (LC-MS/MS): The amount of released (free) payload in the plasma is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis: The percentage of intact ADC remaining or the percentage of payload released is plotted against time to determine the stability profile and half-life of the conjugate in plasma.
Aggregation Analysis by Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of monomeric, dimeric, and higher-order aggregates of the ADC.
Methodology:
-
Sample Preparation: The ADC sample is diluted to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system equipped with a size exclusion column (e.g., Agilent AdvanceBio SEC 300Å) and a UV detector is used.
-
Mobile Phase: An aqueous mobile phase, such as a phosphate (B84403) buffer with a salt (e.g., NaCl) to minimize secondary interactions, is typically employed. For more hydrophobic ADCs, an organic modifier (e.g., isopropanol) may be added to the mobile phase to improve peak shape.
-
Analysis: The ADC sample is injected into the column, and the components are separated based on their hydrodynamic radius. The UV absorbance is monitored (typically at 280 nm), and the resulting chromatogram shows peaks corresponding to aggregates, monomers, and fragments.
-
Data Analysis: The area under each peak is integrated to determine the relative percentage of each species, providing a quantitative measure of aggregation.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency of the ADC in killing target cancer cells and to calculate the half-maximal inhibitory concentration (IC50).
Methodology:
-
Cell Seeding: Target antigen-expressing cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
ADC Treatment: The cells are treated with serial dilutions of the ADCs with different PEG linker lengths. Control wells with untreated cells and cells treated with an unconjugated antibody are included.
-
Incubation: The treated cells are incubated for a period of 72 to 96 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment:
-
The culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plate is incubated for an additional 2-4 hours, during which viable cells metabolize the MTT into a purple formazan (B1609692) product.
-
A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
-
Absorbance Measurement: The absorbance of each well is measured at 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are normalized to the untreated control to determine the percentage of cell viability at each ADC concentration. The data is then fitted to a sigmoidal dose-response curve to calculate the IC50 value.
Conclusion
The length of the PEG linker is a critical design parameter that significantly influences the stability and overall performance of an ADC. While longer PEG chains generally enhance hydrophilicity, reduce aggregation, and improve pharmacokinetic properties, there can be a trade-off with in vitro potency. The optimal PEG linker length is likely specific to the antibody, payload, and target, necessitating empirical evaluation through a systematic workflow as outlined in this guide. By carefully considering the interplay between linker length and ADC performance, researchers can rationally design more stable, effective, and safer antibody-drug conjugates.
References
- 1. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: CuAAC vs. SPAAC for Bioconjugation with Azido-PEG12-azide
For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a critical decision that hinges on the specific application. This guide provides an objective comparison of these two powerful "click chemistry" reactions, with a focus on their use with the bifunctional linker, Azido-PEG12-azide. While direct comparative data for this specific molecule is limited, this guide leverages data from analogous PEGylated systems to provide a comprehensive overview of their respective efficiencies and protocols.
The azide (B81097) functionalities on this compound offer versatile handles for the precise and stable ligation of molecules. Both CuAAC and SPAAC reactions form a stable triazole linkage, but they differ significantly in their reaction conditions, kinetics, and biocompatibility, making the choice between them highly application-dependent.[1]
At a Glance: CuAAC vs. SPAAC
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (driven by ring strain)[2] |
| Biocompatibility | Potentially cytotoxic due to the copper catalyst, which can limit in vivo applications without the use of specific chelating ligands.[3][4] | Generally considered highly biocompatible and well-suited for live-cell and in vivo studies.[5][6] |
| Reaction Kinetics | Generally very fast and efficient, often reaching completion in a short time.[2][7] The reaction rate can be significantly influenced by the choice of copper source, reducing agent, and accelerating ligands.[8] | Reaction rates are highly dependent on the specific cyclooctyne (B158145) used but can be very rapid, with some reactions completing in minutes.[2] Generally slower than CuAAC.[8] |
| Reaction Components | Requires an azide, a terminal alkyne, a copper(I) source (often generated in situ from a copper(II) salt and a reducing agent), and a stabilizing ligand.[2][9] | Requires an azide and a strained cyclooctyne (e.g., DBCO, BCN).[3][5] |
| Side Reactions | Copper can catalyze the formation of reactive oxygen species (ROS), which can damage biomolecules.[8] The use of protective ligands can mitigate this.[10] | The strained alkyne can react with thiols, such as those in cysteine residues, which may lead to off-target labeling in complex biological samples.[8][11] |
| Regioselectivity | Exclusively yields the 1,4-disubstituted triazole isomer.[9][12] | Results in a mixture of 1,4- and 1,5-disubstituted triazole regioisomers.[12][13] |
| Cost | Terminal alkynes and copper catalysts are generally less expensive. | Strained cyclooctynes can be significantly more expensive to synthesize.[2] |
Experimental Workflows
The following diagrams illustrate the general experimental workflows for CuAAC and SPAAC bioconjugation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction [ouci.dntb.gov.ua]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 11. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Impact of PEGylation on Protein Function: A Comparative Guide
The covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, a process known as PEGylation, is a widely employed strategy in drug development to enhance the therapeutic properties of proteins. This modification can significantly alter a protein's pharmacokinetic and pharmacodynamic profile, leading to improved stability, reduced immunogenicity, and extended circulation half-life.[1][2][3][][5][6][7] However, the impact of PEGylation on protein function is not always predictable and necessitates a thorough assessment.[1][2] This guide provides a comparative overview of the effects of PEGylation on protein function, supported by experimental data and detailed methodologies.
Impact on Physicochemical and Pharmacokinetic Properties
PEGylation can dramatically alter the physicochemical properties of a protein, which in turn affects its pharmacokinetic profile. The attachment of hydrophilic and flexible PEG chains increases the hydrodynamic radius of the protein, effectively shielding it from proteolytic enzymes and reducing renal clearance.[3][8][9][10] This "stealth" effect prolongs the protein's circulation time in the bloodstream.[3][8]
Table 1: Comparison of Pharmacokinetic Parameters of Native vs. PEGylated Proteins
| Protein | PEG Size (kDa) | Native Half-Life | PEGylated Half-Life | Fold Increase | Reference |
| Adenosine Deaminase | 5 | ~ minutes | ~36 hours | >100 | Adagen® Prescribing Information |
| Asparaginase | 5 | ~20 hours | ~347 hours | ~17 | Oncaspar® Prescribing Information |
| Interferon α-2a | 40 (branched) | ~6-8 hours | ~65 hours | ~8-10 | Pegasys® Prescribing Information |
| Granulocyte Colony-Stimulating Factor (G-CSF) | 20 | ~3.5 hours | ~15-80 hours | ~4-23 | Neulasta® Prescribing Information |
| TNYL-RAW peptide | 40 (branched) | Very short | Significantly increased | Not specified | [11] |
Impact on Biological Activity
While PEGylation offers significant pharmacokinetic advantages, it can also impact the biological activity of the protein. The steric hindrance imposed by the PEG chains can sometimes interfere with the protein's interaction with its target receptor or substrate, leading to a decrease in in vitro activity.[12][13][][15] However, this reduction in immediate potency is often compensated for by the extended circulation time, resulting in an overall enhancement of in vivo efficacy.[8][12]
Table 2: Comparison of Biological Activity of Native vs. PEGylated Proteins
| Protein | PEG Size (kDa) | Change in in vitro Activity | Change in in vivo Efficacy | Reference |
| α-Chymotrypsin | 0.7, 2, 5 | Decreased kcat and increased KM | Not specified | [13] |
| Interferon α-2a | 40 | 7% of native activity | Sustained antiviral activity | [16] |
| Tumor Necrosis Factor-α (TNF-α) | 5, 10, 20, 40 (branched) | Activity varied with PEG size | Higher antitumor activity with 10 and 20 kDa PEGs | [6] |
| Granulocyte Colony-Stimulating Factor (G-CSF) | - | Inversely proportional to MW | Directly proportional to MW | [8] |
Experimental Protocols
A comprehensive assessment of PEGylated protein function involves a battery of in vitro and in vivo assays.
Experimental Workflow for Assessing PEGylated Protein Function
Caption: Workflow for the modification and functional assessment of a PEGylated protein.
Enzyme Kinetics Assay
Objective: To determine the effect of PEGylation on the catalytic activity of an enzyme.
Methodology:
-
Prepare a series of substrate concentrations in a suitable buffer.
-
Add a fixed concentration of the native or PEGylated enzyme to initiate the reaction.
-
Monitor the rate of product formation over time using a spectrophotometer or other appropriate detection method.
-
Plot the initial reaction velocity against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Michaelis constant (KM) and the catalytic rate constant (kcat). A decrease in kcat or an increase in KM for the PEGylated enzyme compared to the native enzyme indicates a reduction in catalytic efficiency.[13]
Receptor Binding Assay
Objective: To assess the impact of PEGylation on the binding affinity of a protein to its receptor.
Methodology:
-
Immobilize the receptor on a solid support (e.g., ELISA plate, SPR sensor chip).
-
Prepare a series of concentrations of the native or PEGylated protein (ligand).
-
Incubate the ligand with the immobilized receptor.
-
Wash away unbound ligand.
-
Detect the amount of bound ligand using a labeled secondary antibody or by measuring the change in surface plasmon resonance.
-
Plot the amount of bound ligand against the ligand concentration.
-
Determine the dissociation constant (Kd) by fitting the data to a saturation binding curve. An increase in the Kd value for the PEGylated protein indicates reduced binding affinity.[12][]
In Vivo Pharmacokinetic Study
Objective: To determine the circulation half-life and clearance rate of the PEGylated protein.
Methodology:
-
Administer a single dose of the native or PEGylated protein to a cohort of laboratory animals (e.g., mice, rats).
-
Collect blood samples at various time points post-administration.
-
Quantify the concentration of the protein in the plasma samples using an appropriate method (e.g., ELISA, LC-MS).
-
Plot the plasma concentration of the protein against time.
-
Calculate the elimination half-life (t1/2) and clearance rate from the pharmacokinetic profile.[][17][18]
Signaling Pathway Considerations
PEGylation can influence how a therapeutic protein interacts with its target signaling pathway. The increased steric hindrance might alter the protein's ability to induce receptor dimerization or conformational changes necessary for downstream signaling.
Caption: Potential impact of PEGylation on receptor-mediated signaling.
Conclusion
PEGylation is a powerful tool for improving the therapeutic properties of proteins. However, it is a balancing act between enhancing pharmacokinetic properties and maintaining biological function.[12] A thorough and systematic assessment, employing a range of in vitro and in vivo assays, is crucial to fully understand the impact of PEGylation on a given protein and to optimize its therapeutic potential. The data clearly shows that while in vitro potency may be reduced, the extended half-life often leads to superior in vivo efficacy, a key consideration for drug development professionals.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. PEGylation, the ultimate strategy to improve the in vivo efficiency of bioactive compounds [iris.cnr.it]
- 3. Protein PEGylation for cancer therapy: bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 7. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 8. worldscientific.com [worldscientific.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. creativepegworks.com [creativepegworks.com]
- 11. PEGylation potentiates the effectiveness of an antagonistic peptide that targets the EphB4 receptor with nanomolar affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. creativepegworks.com [creativepegworks.com]
- 13. Enzymatic activity and thermal stability of PEG-α-chymotrypsin conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Potential Limitations of PEGylated Therapeutic Proteins | Biopharma PEG [biochempeg.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Pharmacokinetics, metabolism and distribution of PEGs and PEGylated proteins: quo vadis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetic consequences of pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the In Vivo Maze: A Comparative Guide to the Stability of PEGylated Linkers
For researchers, scientists, and drug development professionals, the journey of a PEGylated therapeutic through the complex in vivo environment is critically dependent on the stability of its linker. The choice of conjugation chemistry is a pivotal decision that directly influences the efficacy, safety, and pharmacokinetic profile of the drug. This guide provides an objective comparison of the in vivo stability of various PEGylated linkers, supported by experimental data, to empower informed decisions in drug development.
The covalent bond tethering a polyethylene (B3416737) glycol (PEG) chain to a biopharmaceutical is not merely a passive connector. Its stability dictates the integrity of the conjugate in the bloodstream, influencing circulation half-life, biodistribution, and the potential for premature cleavage, which could lead to off-target effects or diminished therapeutic activity.[1] This guide delves into the in vivo performance of different linker chemistries, offering a comparative analysis to aid in the selection of the most robust and effective linker for your therapeutic candidate.
Comparative In Vivo Stability of PEGylated Linkers: A Data-Driven Overview
The stability of the bond formed between the PEG reagent and the therapeutic molecule is a key determinant of the conjugate's fate in vivo. While direct head-to-head in vivo studies comparing a wide array of linkages on the same biomolecule are limited, the inherent chemical stability of these bonds, coupled with available pharmacokinetic data from various studies, provides a strong indication of their performance. The following table summarizes quantitative data on the in vivo stability of different PEGylated linker types. It is important to note that the experimental conditions, including the conjugated molecule and animal model, can significantly influence these parameters.
| Linker Type | Linkage Chemistry | Bond Formed | In Vivo Stability Profile | Half-life (t½) | Key Findings & Considerations | Reference |
| Non-Cleavable | ||||||
| Amine-reactive NHS Ester | Reductive Amination | Secondary Amine | High | 28 h (PEG20K-TIMP-1 in mice) | Forms a highly stable secondary amine bond, leading to a significant extension of plasma half-life.[2] | [2] |
| Thiol-reactive Maleimide | Thioether Addition | Thioether | Moderate to Low | ~19 h (60 kDa PEG-Factor VIII in humans) | The thioether bond can be susceptible to retro-Michael addition, especially in the presence of endogenous thiols like glutathione, potentially leading to deconjugation.[3] | [3] |
| Cleavable | ||||||
| Hydrazone | Hydrazone Formation | Hydrazone | pH-sensitive (labile at acidic pH) | Variable (designed for release) | Generally stable at physiological pH (~7.4) but designed to be cleaved under the acidic conditions found in tumor microenvironments or endosomes. Aromatic hydrazones are generally more stable than aliphatic ones. | |
| Oxime | Oxime Ligation | Oxime | High (more stable than hydrazone) | Variable (designed for release) | Significantly more stable than hydrazones across a range of pH values, offering more controlled drug release. Rate constants for oxime hydrolysis are nearly 1000-fold lower than for simple hydrazones. | |
| Vinyl Sulfone | Michael Addition | Thioether | Low (in some contexts) | Decreased PK half-life (polyplexes) | Found to be rapidly metabolized in the context of polyplexes, leading to a decreased pharmacokinetic half-life. | |
| Acetamide | Thiol Alkylation | Thioether | Low (in some contexts) | Decreased PK half-life (polyplexes) | Similar to vinyl sulfone, showed rapid metabolism and reduced half-life in polyplex studies. |
The Influence of PEG Linker Length on In Vivo Performance
Beyond the linker chemistry, the length of the PEG chain itself plays a crucial role in the in vivo behavior of the conjugate. Longer PEG chains generally lead to a greater hydrodynamic radius, which in turn can:
-
Increase Circulation Half-life: By reducing renal clearance and shielding the protein from proteolytic degradation.
-
Enhance Stability: The hydrated PEG chain provides steric hindrance, protecting the conjugated molecule.
-
Improve Solubility: Particularly beneficial for hydrophobic drugs.
However, increasing PEG length can also lead to decreased biological activity due to steric hindrance at the target binding site. Therefore, the optimal PEG length must be determined empirically for each therapeutic.
Experimental Protocols for Assessing In Vivo Stability
A thorough evaluation of the in vivo stability of a PEGylated linker is essential. Below is a representative experimental protocol for a pharmacokinetic study in an animal model.
Objective: To determine the pharmacokinetic profile and in vivo stability of a PEGylated protein therapeutic.
1. Animal Model:
-
Species: Male Sprague-Dawley rats (or other relevant species, e.g., mice).
-
Group Size: Typically 3-5 animals per time point or group.
-
Acclimation: Animals should be acclimated for at least one week prior to the study.
2. Test Articles:
-
PEGylated protein therapeutic.
-
Unconjugated protein therapeutic (as a control).
3. Dosing and Administration:
-
Dose: A predetermined dose (e.g., 1-10 mg/kg) based on expected efficacy and toxicity.
-
Route of Administration: Intravenous (IV) bolus injection via the tail vein to ensure immediate and complete systemic circulation.
4. Blood Sampling:
-
Time Points: A series of blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24, 48, 72 hours) post-injection.
-
Collection: Blood is collected from a suitable site (e.g., saphenous vein or via cannula) into tubes containing an anticoagulant (e.g., EDTA).
-
Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
5. Analytical Methods for Quantification:
-
Method: A validated analytical method is used to quantify the concentration of the PEGylated protein in plasma samples. Common methods include:
-
Size-Exclusion Chromatography (SEC) or Reversed-Phase Chromatography (RPC) coupled with UV or Mass Spectrometry (MS) detection: These methods can separate the PEGylated conjugate from the unconjugated protein and other plasma components.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A highly sensitive method for quantifying the protein concentration.
-
Radiolabeling: The therapeutic can be labeled with a radioisotope (e.g., Iodine-125) to enable quantification using a gamma counter.
-
6. Pharmacokinetic Analysis:
-
The plasma concentration-time data is analyzed using pharmacokinetic software (e.g., WinNonlin) to determine key parameters such as:
-
Half-life (t½): The time required for the plasma concentration of the drug to decrease by half.
-
Clearance (CL): The volume of plasma cleared of the drug per unit of time.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Area Under the Curve (AUC): The integral of the concentration-time curve, which reflects the total drug exposure over time.
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for assessing the in vivo stability of a PEGylated therapeutic.
Caption: Workflow for assessing the in vivo stability of PEGylated therapeutics.
Conclusion
The in vivo stability of a PEGylated linker is a multifaceted property influenced by its chemical nature and the length of the PEG chain. Non-cleavable linkers, such as those forming secondary amine bonds, generally offer high stability and are ideal for extending the circulation time of therapeutics. Cleavable linkers, like hydrazones and oximes, provide an avenue for controlled drug release in specific physiological environments, with oximes demonstrating superior stability over hydrazones. The selection of an optimal PEGylated linker requires a careful balance between achieving prolonged in vivo stability and preserving the biological activity of the therapeutic molecule. The experimental framework provided in this guide serves as a foundation for the systematic evaluation and comparison of different linker strategies, ultimately facilitating the development of safer and more effective PEGylated biopharmaceuticals.
References
The Definitive Guide to Monodisperse vs. Polydisperse PEG Linkers in Drug Development
In the landscape of advanced drug development, particularly in the realm of bioconjugation for therapeutics like Antibody-Drug Conjugates (ADCs), the choice of a polyethylene (B3416737) glycol (PEG) linker is a critical decision that profoundly influences the efficacy, safety, and manufacturability of the final product. This guide provides a comprehensive cost-benefit analysis of monodisperse and polydisperse PEG linkers, supported by experimental data, detailed methodologies, and visual diagrams to empower researchers, scientists, and drug development professionals in making informed decisions.
Executive Summary
The primary distinction between monodisperse and polydisperse PEG linkers lies in their purity and the uniformity of their molecular weight. Monodisperse PEGs are composed of a single, precisely defined chain length, resulting in a homogeneous final product. In contrast, polydisperse PEGs consist of a mixture of various chain lengths, leading to a heterogeneous population of conjugates. While polydisperse PEGs are more economical to produce, the use of monodisperse PEGs offers significant advantages in terms of improved pharmacokinetics, reduced immunogenicity, and enhanced batch-to-batch reproducibility, which can outweigh the initial higher cost in the long run.
At a Glance: Monodisperse vs. Polydisperse PEG Linkers
| Feature | Monodisperse PEG Linkers | Polydisperse PEG Linkers |
| Composition | Single, defined molecular weight | Mixture of different molecular weights |
| Purity | High (Polydispersity Index, PDI ≈ 1) | Lower (PDI > 1) |
| Homogeneity of Final Product | High (e.g., uniform Drug-to-Antibody Ratio, DAR)[1] | Low (e.g., heterogeneous DAR) |
| Batch-to-Batch Reproducibility | High | Low |
| Characterization | Simplified | Complex |
| Cost | Higher | Lower |
| Synthesis & Purification | Complex, often requiring chromatography[2] | Simpler, standard polymerization |
Performance in Drug Development: A Quantitative Comparison
The choice between monodisperse and polydisperse PEG linkers has a tangible impact on the performance of the resulting bioconjugate. A study on PEGylated gold nanoparticles (AuNPs) provides compelling quantitative data highlighting these differences.
| Performance Metric | Monodisperse PEG-AuNPs | Polydisperse PEG-AuNPs |
| Protein Adsorption (BSA) | Markedly lower and constant | Increased due to enrichment of lower MW PEG fractions[3] |
| Protein Adsorption (FBS) | ~70% reduction compared to polydisperse | Higher |
| Protein Adsorption (Human Serum) | ~60% reduction compared to polydisperse | Higher |
| Blood Circulation Half-Life (t½) | 21.9 - 23.6 hours | 8.8 hours |
| Tumor Accumulation (24h post-injection) | 31.9 - 40.3 %ID/g | 3.9 %ID/g[3] |
These findings underscore the superior performance of monodisperse PEGs in reducing non-specific protein interactions and prolonging circulation time, which are critical factors for targeted drug delivery.
The Cost-Benefit Analysis
While the upfront cost of synthesizing monodisperse PEGs is higher due to the need for more controlled, stepwise synthesis and purification methods, the long-term benefits often justify the investment.[4][5]
Costs Associated with Polydisperse PEGs:
-
Increased analytical burden: The heterogeneity of polydisperse PEGs complicates characterization and quality control.
-
Lower therapeutic index: The presence of various PEG chain lengths can lead to suboptimal pharmacokinetic profiles and potentially higher immunogenicity for some molecules in the mixture.
-
Reduced batch-to-batch consistency: The inherent variability of polydisperse mixtures can lead to inconsistencies in manufacturing, potentially impacting clinical outcomes and regulatory approval.
Benefits of Monodisperse PEGs:
-
Improved safety and efficacy: A homogeneous product with a well-defined pharmacokinetic and immunogenicity profile is more likely to succeed in clinical trials.[1]
-
Simplified regulatory pathway: The well-defined nature of monodisperse PEG conjugates simplifies the analytical characterization required for regulatory submissions.
-
Enhanced intellectual property: The use of novel, well-defined monodisperse linkers can strengthen patent protection for a new therapeutic.
Ultimately, the higher initial investment in monodisperse PEGs can be offset by a higher probability of clinical success and a smoother path to market.
Experimental Protocols
General Protocol for Antibody-Drug Conjugate (ADC) Synthesis with a PEG Linker
This protocol describes a typical workflow for the conjugation of a cytotoxic payload to an antibody via a PEG linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
PEG linker with appropriate functional groups (e.g., maleimide (B117702) for reaction with thiols)
-
Cytotoxic payload with a compatible reactive handle
-
Reducing agent (e.g., TCEP) for interchain disulfide bond reduction
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction (Partial): The mAb is treated with a controlled amount of a reducing agent like TCEP to selectively reduce a specific number of interchain disulfide bonds, exposing free thiol groups for conjugation. The reaction is typically carried out at 37°C for 1-2 hours.
-
Conjugation: The PEG linker-payload construct, dissolved in a compatible solvent (e.g., DMSO), is added to the reduced antibody solution. The mixture is incubated at room temperature for 1-4 hours to allow for the covalent attachment of the linker-payload to the antibody's thiol groups.
-
Quenching: A quenching reagent is added to cap any unreacted thiol groups on the antibody, preventing further reactions and aggregation.
-
Purification: The resulting ADC is purified from unconjugated payload, linker, and aggregated antibody using size-exclusion chromatography or other suitable purification methods.
-
Characterization: The purified ADC is thoroughly characterized to determine the drug-to-antibody ratio (DAR), purity, and stability using techniques such as UV-Vis spectroscopy, mass spectrometry, and SEC-HPLC.
Protocol for Assessing Immunogenicity of PEGylated Proteins
This protocol outlines a common approach for evaluating the potential immunogenic response to a PEGylated therapeutic.
Methodology: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Coating: Microtiter plates are coated with the PEGylated protein and incubated overnight at 4°C.
-
Blocking: The plates are washed, and a blocking buffer (e.g., BSA in PBS) is added to prevent non-specific binding.
-
Sample Incubation: Serum samples from subjects exposed to the PEGylated therapeutic are added to the wells and incubated.
-
Detection: After washing, a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-human IgG) is added.
-
Substrate Addition: A chromogenic substrate is added, and the color development is measured using a plate reader. The intensity of the color is proportional to the amount of anti-PEG or anti-protein antibodies in the serum.
-
Data Analysis: The results are compared to a standard curve to quantify the antibody response.
Visualizing the Concepts
To further elucidate the topics discussed, the following diagrams have been generated using Graphviz.
Caption: Comparison of Monodisperse and Polydisperse PEG Linkers.
Caption: General Experimental Workflow for ADC Development.
Caption: Simplified Signaling Pathway of SN-38 Payload from an ADC.[6][7][8]
Conclusion
The decision to use monodisperse or polydisperse PEG linkers in drug development is a multifaceted one, involving a trade-off between upfront costs and long-term performance and predictability. For complex biotherapeutics like ADCs, the homogeneity and well-defined properties afforded by monodisperse PEGs offer clear advantages in terms of improved pharmacokinetics, reduced immunogenicity, and streamlined manufacturing and characterization. While polydisperse PEGs may be suitable for some applications, the trend in modern drug development is increasingly towards the precision and control offered by monodisperse linkers, ultimately aiming for safer and more effective therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatography-free synthesis of monodisperse oligo(ethylene glycol) mono-p-toluenesulfonates and quantitative analysis of oligomer purity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stepwise PEG synthesis featuring deprotection and coupling in one pot - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biopharma PEG Provides Monodisperse PEGs In Drug Development [diagnosticsworldnews.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Azido-PEG12-azide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical reagents like Azido-PEG12-azide are paramount to ensuring a safe laboratory environment and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, drawing from established safety protocols for organic azides and polyethylene (B3416737) glycol (PEG) compounds. Adherence to these procedures is critical to mitigate risks such as potential explosivity, toxicity, and hazardous chemical reactions.
Core Safety Principles and Hazard Assessment
This compound is a bifunctional molecule containing two terminal azide (B81097) groups on a polyethylene glycol spacer. The primary hazards are associated with the azide functionalities.
-
Explosivity: Organic azides can be sensitive to heat, friction, and shock, leading to violent decomposition.[1] While the long PEG chain in this compound likely increases its stability compared to smaller organic azides, it should still be handled with caution.[1]
-
Toxicity: Azide compounds are acutely toxic, with effects similar to cyanide.[2] Exposure can occur through inhalation, ingestion, or skin absorption.[2]
-
Reactivity with Acids: Azides react with acids to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive compound.[1][2]
-
Formation of Explosive Metal Azides: Disposing of azide solutions down the drain is strictly prohibited.[3][4] Azides can react with metals in plumbing, such as copper and lead, to form highly shock-sensitive and explosive metal azides.[2][3]
-
Incompatible Materials: Avoid contact with heavy metals, their salts, halogenated solvents (like dichloromethane (B109758) and chloroform), bromine, carbon disulfide, and dimethyl sulfate.[1][5] Use only plastic or ceramic spatulas for handling solid azides.[5][6]
Quantitative Data Summary
The stability of organic azides can be partially assessed by the ratio of carbon atoms to nitrogen atoms (C/N ratio).[1] A higher C/N ratio generally indicates greater stability.
| Compound Feature | Value/Guideline | Significance | Citation |
| Carbon to Nitrogen Ratio (C/N) Guideline | Should not be less than 3 for stability. | Molecules with a low C/N ratio can be highly explosive. | [6] |
| "Rule of Six" | At least six carbon atoms per energetic functional group (e.g., azide). | Provides sufficient dilution of the energetic group to render the compound relatively safe. | [1] |
| This compound Molecular Formula | C24H48N6O11 | ||
| This compound C/N Ratio | 4 | Meets the general stability guideline of C/N > 3. |
Disposal Decision Workflow
The primary decision in the disposal of this compound is whether to treat it directly as hazardous waste or to perform a chemical deactivation (quenching) of the azide groups prior to disposal. The following workflow illustrates this decision-making process.
Caption: Decision workflow for the proper disposal of this compound waste.
Procedural Guidance
Option 1: Direct Disposal as Hazardous Waste (Recommended for Most Cases)
This is the most straightforward and safest method for disposing of this compound and its concentrated solutions or mixtures with other chemicals.[2]
Step-by-Step Protocol:
-
Waste Segregation: Collect all waste containing this compound in a dedicated, compatible hazardous waste container.[6] Do not mix with acidic waste, heavy metal waste, or halogenated solvent waste.[1][5]
-
Container Selection: Use a clearly labeled, leak-proof container made of a material compatible with the chemical (e.g., a plastic bottle). Avoid metal containers.
-
Labeling: Clearly label the container as "Hazardous Waste: Contains Organic Azide (this compound)".[2] List all chemical constituents and their approximate concentrations.
-
Storage: Store the sealed waste container in a cool, designated secondary containment area away from incompatible materials.[3][7]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department.[1][3]
Option 2: Chemical Deactivation (Quenching) for Dilute Solutions
For dilute aqueous solutions (≤5%) of azide compounds, chemical deactivation can be performed to render the waste less hazardous before disposal.[3] This procedure must be carried out in a properly functioning chemical fume hood with appropriate personal protective equipment (PPE).
Experimental Protocol: Deactivation of Dilute Azide Solutions with Nitrous Acid [2][3]
-
Objective: To convert the azide functionality to less hazardous nitrogen gas. The reaction is the same as that used for sodium azide, as the reactivity is primarily determined by the azide group.
-
Materials:
-
Dilute this compound waste solution (≤5%)
-
Sodium nitrite (B80452) (NaNO₂)
-
Dilute sulfuric acid or hydrochloric acid
-
Stir plate and stir bar
-
Three-necked flask or other suitable reaction vessel
-
Dropping funnel
-
-
Procedure:
-
Setup: Place the dilute azide solution in the reaction vessel inside a chemical fume hood. Begin stirring the solution.
-
Addition of Sodium Nitrite: Slowly add an excess of sodium nitrite to the azide solution.
-
Acidification: Slowly add dilute acid to the solution via the dropping funnel. The reaction generates nitric oxide and nitrogen gas, so controlled addition and proper ventilation are critical.[2][3]
-
Monitor Reaction: Continue adding acid until the solution is acidic (test with litmus (B1172312) paper).
-
Reaction Time: Allow the mixture to stir for at least one hour to ensure the complete destruction of the azide.[2]
-
Verification (Optional but Recommended): Test for the presence of residual azides using a colorimetric test. Add a drop of the treated solution to a spot plate, add 1-2 drops of dilute hydrochloric acid, and 1 drop of ferric chloride solution. Gently heat. The absence of a red color indicates the absence of hydrazoic acid, suggesting the azide has been destroyed.[3]
-
Neutralization: After confirming the destruction of the azide, neutralize the solution by slowly adding a base (e.g., sodium hydroxide (B78521) solution) until the pH is between 6 and 9.[3]
-
Final Disposal: The neutralized solution should be collected in a hazardous waste container, labeled appropriately, and disposed of through your institution's EH&S program.[3] Do not pour down the drain even after deactivation.[3]
-
Emergency Procedures for Spills
-
Small Spills (in a fume hood):
-
Large Spills (or spills outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert others and prevent entry.
-
Contact your institution's emergency response or EH&S department.[6]
-
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
